Dioxido(oxo)titanium
Description
Structure
2D Structure
Properties
CAS No. |
103850-22-2 |
|---|---|
Molecular Formula |
C60H123O15P3Ti |
Molecular Weight |
1225.417 |
IUPAC Name |
bis(2-ethylhexyl) phosphate;2,2-bis(prop-2-enoxymethyl)butan-1-olate;titanium(4+) |
InChI |
InChI=1S/3C16H35O4P.C12H21O3.Ti/c3*1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*15-16H,5-14H2,1-4H3,(H,17,18);4-5H,1-2,6-11H2,3H3;/q;;;-1;+4/p-3 |
InChI Key |
PRGHIYAQOQFMPE-UHFFFAOYSA-K |
SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Origin of Product |
United States |
Crystalline Structures, Phases, and Phase Transitions of Dioxido Oxo Titanium
Polymorphism of Dioxido(oxo)titanium: Anatase, Rutile, Brookite, and High-Pressure Phases
This compound naturally occurs in three primary polymorphic forms: anatase, rutile, and brookite. samaterials.com Among these, rutile is the most thermodynamically stable phase, while anatase and brookite are metastable. samaterials.comnih.gov Consequently, both anatase and brookite will irreversibly convert to rutile upon heating. wikipedia.org This transformation typically occurs in the temperature range of 600–800 °C. wikipedia.org
Anatase, despite being metastable, often forms first in many synthesis processes due to its lower surface energy. wikipedia.org It has a tetragonal crystal structure and is known for its high photocatalytic activity. nih.govwikipedia.org Rutile also possesses a tetragonal crystal system but is characterized by a denser and more compact structure. samaterials.comwikipedia.org Brookite has an orthorhombic crystal structure and is less common and more difficult to synthesize compared to anatase and rutile. nih.govwikipedia.org
Beyond these three common polymorphs, several high-pressure phases of this compound have been identified. These include a monoclinic baddeleyite-like form known as akaogiite and another with a structure similar to α-PbO2, referred to as riesite. wikipedia.orgacs.org Another notable high-pressure phase is the cotunnite-type, which has been recognized for its exceptional hardness. wikipedia.org Additionally, a bronze-phase polymorph, TiO2(B), was discovered in 1980. nih.govresearchgate.net
The stability of these polymorphs can be size-dependent. For instance, at the nanoscale, anatase can be more stable than rutile for particles smaller than a certain critical size. acs.org Specifically, for crystal sizes larger than 11 nm, brookite is more stable than anatase, and for sizes exceeding 35 nm, rutile becomes the most stable phase. nih.gov
Crystallographic Analysis of this compound Polymorphs
The distinct properties of this compound polymorphs arise from their unique crystal structures. In all three main forms, the titanium atom is octahedrally coordinated to six oxygen atoms, forming TiO6 octahedra. wikipedia.orgresearchgate.net The fundamental difference between the polymorphs lies in the arrangement and connectivity of these octahedra. acs.orgresearchgate.net
Anatase: Belongs to the tetragonal crystal system with the space group I41/amd. wikipedia.orgresearchgate.net Its structure is based on a distorted cubic close-packing of oxygen atoms. wikipedia.org The TiO6 octahedra in anatase are significantly distorted and each octahedron is in contact with eight neighboring octahedra. researchgate.net This arrangement results in longer Ti-Ti distances and shorter Ti-O distances compared to rutile. researchgate.net
Rutile: Also has a tetragonal crystal structure, with the space group P42/mnm. researchgate.net The oxygen anions in rutile are arranged in a distorted hexagonal close-packing. wikipedia.org The TiO6 octahedra are less distorted than in anatase, and each is surrounded by ten other octahedra. researchgate.net
Brookite: Crystallizes in the orthorhombic system with the space group Pbca. nih.gov The oxygen sublattice in brookite is described as a double hexagonal close-packing. wikipedia.org
The high-pressure phases also exhibit distinct crystal structures. For instance, the α-PbO2-type phase has an orthorhombic structure. acs.org
A summary of the crystallographic data for the main polymorphs is presented in the table below.
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |
| Anatase | Tetragonal | I41/amd | a = 3.785, c = 9.514 |
| Rutile | Tetragonal | P42/mnm | a = 4.593, c = 2.959 |
| Brookite | Orthorhombic | Pbca | a = 5.436, b = 9.166, c = 5.135 |
Note: Lattice parameters can vary slightly depending on the source and measurement conditions. researchgate.net
Thermodynamics and Kinetics of Phase Transformations in this compound
The transformation between the different polymorphs of this compound is governed by both thermodynamics and kinetics. While rutile is the most thermodynamically stable bulk phase at all temperatures, the energy differences between the polymorphs are relatively small. acs.orgresearchgate.net This small energy difference allows for the existence of metastable phases like anatase and brookite under specific conditions. acs.org
The transformation from anatase to rutile is an exothermic and irreversible process. samaterials.com The kinetics of this transformation have been extensively studied and are known to be influenced by various factors. The Avrami equation is often used to model the kinetics of this phase change. scientific.netscispace.com The activation energy for the anatase-to-rutile transformation can vary significantly depending on factors such as the synthesis method, purity, and particle size. scispace.comoup.comresearchgate.net Reported values for the activation energy range from as low as 20 kJ/mol to over 500 kJ/mol. scispace.com
The transformation often proceeds through nucleation and growth mechanisms. scispace.com It has been proposed that the transformation may follow Ostwald's step rule, where anatase first transforms to the intermediate metastable brookite phase before finally converting to the stable rutile phase. core.ac.uk In some cases, a direct transformation from anatase to rutile is observed. nih.gov
Influence of Synthesis Conditions on Phase Formation and Control in this compound
The selective synthesis of a specific this compound polymorph can be achieved by carefully controlling the synthesis conditions. gu.sescispace.com Factors such as temperature, pH, precursor type, and the presence of additives or dopants play a crucial role in determining the resulting crystalline phase. scispace.comchiba-u.jp
Temperature: Higher temperatures generally favor the formation of the thermodynamically stable rutile phase. samaterials.comwikipedia.org For instance, in sol-gel synthesis, annealing at temperatures above 500 °C can initiate the transformation from anatase to rutile. scientific.net However, low-temperature synthesis routes have also been developed to produce pure rutile. nih.gov
pH (Acidity/Basicity): The pH of the reaction medium significantly influences phase formation. Acidic conditions can promote the formation of all three phases—anatase, rutile, and brookite—while neutral conditions tend to favor anatase with a minor brookite component. chiba-u.jp Basic conditions have been shown to favor the formation of brookite hollow spheres from an initial anatase phase. scispace.com
Precursors and Additives: The choice of titanium precursor, such as titanium tetraisopropoxide (TTIP) or titanium tetrachloride (TiCl4), can affect the resulting polymorph. nih.govchiba-u.jp Additives can also direct the phase formation. For example, the addition of carbon in the form of ethylene (B1197577) during low-pressure flame synthesis has been shown to stabilize the high-pressure srilankite (α-PbO2 type) phase. rutgers.edu The use of chloroacetic acid and urea (B33335) in hydrothermal synthesis consistently yields anatase. scispace.com
The ability to control the phase composition, such as creating anatase/rutile heterostructures, is of significant interest as these mixed-phase materials can exhibit enhanced properties. nih.gov
Lattice Dynamics and Phonon Properties of this compound
The vibrational properties of the this compound crystal lattice, described by phonons, are distinct for each polymorph and can be investigated using techniques like Raman spectroscopy and theoretical calculations. scientific.netresearchgate.net
First-principles calculations have been employed to study the lattice dynamics and dielectric properties of anatase and rutile. capes.gov.brresearchgate.net These studies help in understanding the normal vibrations, dielectric tensors, and Born effective charges of the different phases. capes.gov.br The phonon dispersions of the various polymorphs have been systematically investigated, revealing their dynamical stability. acs.org
For rutile, the main Raman active phonon modes are observed at specific energies, and their temperature dependence has been studied. scientific.netresearchgate.net Doping, for instance with cobalt, can influence these phonon modes. scientific.netresearchgate.net Similarly, for anatase, the characteristic Raman peaks have been identified at various wavenumbers. researchgate.net The phonon properties of rutile have been studied along different crystallographic orientations, showing variations in the frequency gap. goldengateintl.com
The table below summarizes some of the characteristic Raman active modes for anatase and rutile.
| Polymorph | Raman Active Modes (cm⁻¹) |
| Anatase | ~143 (Eg), ~196 (Eg), ~395 (B1g), ~516 (A1g + B1g), ~636 (Eg) |
| Rutile | ~143 (B1g), ~447 (Eg), ~612 (A1g) |
Note: The exact positions of the Raman peaks can vary slightly due to factors like strain and measurement conditions. researchgate.netresearchgate.net
Microstructural Evolution and Grain Growth Phenomena in this compound
The microstructure of this compound, including grain size and morphology, evolves during thermal processing and significantly impacts its properties. nih.govastrj.com Sintering, a common thermal treatment, leads to densification and grain growth. epfl.ch
During conventional sintering of this compound nanopowder, a significant increase in grain size can be observed at higher temperatures. epfl.ch The final grain size can be controlled by the sintering method. For example, two-step sintering (TSS) has been shown to suppress accelerated grain growth, resulting in a smaller final grain size compared to conventional sintering. epfl.ch
The heating rate during processing also plays a critical role in microstructural evolution. Slow heating rates can lead to the formation of equiaxed grains, while rapid heating can result in columnar grains. researchgate.net The anatase-to-rutile transformation is often accompanied by grain growth. researchgate.net
Abnormal grain growth (AGG), where a few grains grow disproportionately large at the expense of smaller ones, has been observed in the rutile phase of this compound. wikipedia.orgarxiv.org This phenomenon can be induced by the presence of certain dopants, such as zirconium silicate (B1173343) (ZrSiO4). arxiv.orgscribd.com The presence of a liquid phase at the grain boundaries can also promote AGG. arxiv.org The growth rate of grains can be quantified and has been shown to decrease over prolonged annealing times. mdpi.com
The addition of certain metal oxides can either promote or retard grain growth and the anatase-to-rutile transformation. For example, NiO, CoO, and CuO promote both processes, while Na2O and WO3 retard the transformation. researchgate.net
Electronic Structure and Fundamental Spectroscopy of Dioxido Oxo Titanium
Band Structure Engineering in Dioxido(oxo)titanium
The electronic band structure of a semiconductor is a critical determinant of its optical and electrical properties. For this compound, which typically has a wide band gap of about 3.2 eV for its anatase phase, this means it primarily absorbs UV light, limiting its efficiency in applications that rely on the visible light spectrum. aston.ac.ukresearchgate.net Consequently, significant research has been dedicated to "band structure engineering," the intentional modification of the band structure to tune its properties.
Several strategies have been developed to narrow the band gap of TiO₂, thereby enhancing its ability to absorb visible light. These methods include:
Doping: Introducing foreign elements, both metals and non-metals, into the TiO₂ crystal lattice can create new energy levels within the band gap or alter the conduction and valence band edges. mdpi.comrsc.org For instance, doping with transition metals like cobalt, iron, or manganese can decrease the band gap. mdpi.com Similarly, non-metal doping with elements such as nitrogen or carbon can also effectively reduce the band gap by introducing dopant and mid-gap states. csic.esresearchgate.net Co-doping with multiple elements, such as tungsten and nitrogen, can offer a synergistic effect, allowing for precise control over the nitrogen content and consequently the band structure. acs.org The introduction of electron-rich molybdenum pairs into titanium oxo clusters has also been shown to significantly reduce the optical band gap. azom.com
Quantum Confinement: In TiO₂ nanostructures, such as nanoparticles and nanowires, the band gap can be influenced by quantum confinement effects. csic.esmobilityengineeringtech.com As the size of the nanoparticle decreases to a scale comparable to the bulk exciton (B1674681) Bohr radius, the band gap tends to widen. csic.esresearchgate.net However, the observation of quantum confinement in TiO₂ nanoparticles is a subject of some debate in the scientific community. researchgate.net First-principles calculations have shown that the quantum confinement effect becomes significant for rutile TiO₂ nanowires with diameters less than 25 Å. researchgate.netacs.org
Strain Engineering: Applying mechanical stress or strain to the TiO₂ crystal lattice can also modify its band structure. nih.gov Both biaxial and uniaxial strain have been shown to reduce the band gap of anatase TiO₂. nih.gov For example, applying a tensile stress of 8 GPa can lower the band gap to 2.96 eV. nih.gov Combining strain with doping, such as with chromium, can lead to even more significant reductions, with the band gap reaching 2.4 eV at a tensile stress of 8 GPa. nih.gov Core-shell structures, like ZrO₂@TiO₂, can induce large strains in the TiO₂ shell, reducing its bandgap by up to 0.35 eV. aston.ac.uk
Surface Ligands: In titanium oxo clusters (TOCs), which serve as molecular models for TiO₂, the band gap can be precisely tuned over a wide range (from 3.41 to 1.98 eV) by controlling the type and number of chromophore ligands attached to the surface. sci-hub.se
The effectiveness of these band gap engineering strategies is often influenced by the synthesis method and processing parameters, which can affect crystal structure, microstructure, and the presence of defects. acs.org
Table 1: Methods for Band Gap Engineering of this compound
| Method | Description | Effect on Band Gap | References |
|---|---|---|---|
| Doping | Introduction of foreign elements (metals or non-metals) into the TiO₂ lattice. | Generally narrows the band gap by creating new energy levels. | mdpi.com, rsc.org, csic.es, researchgate.net |
| Quantum Confinement | Occurs in nanomaterials when the particle size is comparable to the exciton Bohr radius. | Typically widens the band gap as particle size decreases. | csic.es, mobilityengineeringtech.com, researchgate.net |
| Strain Engineering | Application of mechanical stress to the crystal lattice. | Can reduce the band gap, with the effect depending on the type and magnitude of strain. | nih.gov, aston.ac.uk, researchgate.net |
| Surface Ligands (in TOCs) | Attaching chromophore ligands to titanium oxo clusters. | Allows for precise and wide-range tuning of the band gap. | sci-hub.se |
Density of States and Orbital Hybridization in this compound
The density of states (DOS) provides crucial information about the distribution of available electronic states at different energy levels within a material. In this compound, the electronic structure is primarily determined by the hybridization of titanium (Ti) and oxygen (O) atomic orbitals.
Theoretical calculations, often employing Density Functional Theory (DFT), have elucidated the orbital contributions to the band structure of TiO₂. The valence band maximum (VBM) is predominantly composed of O 2p orbitals, while the conduction band minimum (CBM) is mainly derived from Ti 3d orbitals. This fundamental electronic configuration is a key aspect of its semiconductor properties.
Orbital hybridization plays a significant role in the electronic properties of TiO₂. The interaction and mixing of the Ti 3d and O 2p orbitals lead to the formation of the valence and conduction bands. The extent of this hybridization influences the band gap energy and the effective masses of charge carriers.
Doping TiO₂ with other elements can significantly alter its DOS and orbital hybridization. For instance, when TiO₂ is doped with nitrogen, the N 2p states can mix with the O 2p states, leading to a narrowing of the band gap. Similarly, doping with certain metals can introduce new states within the band gap, originating from the d-orbitals of the dopant metal, which can also lead to a reduction in the band gap.
In titanium-based metal-organic frameworks (Ti-MOFs), the highest occupied molecular orbitals (HOMOs) are typically dominated by Ti and O atoms, while the lowest unoccupied molecular orbitals (LUMOs) are composed of contributions from carbon, oxygen, and titanium atoms. acs.org The specific arrangement and interaction of these orbitals determine the electronic and optical properties of these materials.
Excitonic Behavior and Carrier Dynamics in this compound
Upon absorption of a photon with energy equal to or greater than its band gap, an electron is promoted from the valence band to the conduction band in this compound, leaving behind a positively charged hole in the valence band. The electrostatically bound pair of this electron and hole is known as an exciton. The behavior and dynamics of these excitons and the charge carriers (electrons and holes) are fundamental to the performance of TiO₂ in photocatalytic and photovoltaic applications.
The binding energy of excitons in TiO₂ is a critical parameter that influences their stability and the efficiency of charge separation. A lower exciton binding energy facilitates the dissociation of the exciton into free electrons and holes, which are the active species in photocatalytic reactions and charge transport in solar cells.
The dynamics of charge carriers in TiO₂ are complex and involve several competing processes:
Charge Carrier Trapping: Defects within the TiO₂ crystal lattice, such as oxygen vacancies and interstitial Ti ions, can act as trapping sites for electrons and holes. This trapping can be beneficial in some cases, as it can prolong the lifetime of the charge carriers and promote their involvement in surface reactions. However, deep traps can also act as recombination centers.
Charge Carrier Recombination: The recombination of electrons and holes is a major limiting factor for the efficiency of TiO₂-based devices. This process, where the electron returns to the valence band and annihilates the hole, releases energy in the form of light (photoluminescence) or heat and reduces the number of available charge carriers for desired chemical reactions. Recombination can occur both in the bulk of the material and at the surface.
The dynamics of these processes occur on various timescales, from femtoseconds to milliseconds. Understanding these dynamics is essential for designing more efficient TiO₂-based materials. For example, creating heterojunctions with other materials can facilitate charge separation and reduce recombination rates.
Spectroscopic Probes for Electronic States of this compound
A variety of spectroscopic techniques are employed to investigate the electronic structure and states of this compound. Each technique provides unique insights into different aspects of the material's properties.
UV-Visible (UV-Vis) Spectroscopy: This technique is widely used to determine the optical band gap of TiO₂. By measuring the absorption of light as a function of wavelength, the onset of absorption can be identified, which corresponds to the energy required to excite an electron from the valence band to the conduction band.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic states of the atoms at the surface of TiO₂. It can be used to identify dopants, surface defects, and the oxidation states of titanium and other elements.
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is another surface-sensitive technique that is used to probe the valence band electronic structure of materials. It provides information about the density of states in the valence band and the work function of the material.
X-ray Absorption Near Edge Structure (XANES): XANES is a powerful tool for probing the local electronic structure and coordination geometry of atoms in a material. It is particularly useful for studying the changes in the electronic structure of TiO₂ upon doping or the introduction of defects.
Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the recombination of photogenerated electrons and holes. The intensity and energy of the emitted light provide information about the efficiency of charge separation and the presence of defect states within the band gap.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that is sensitive to unpaired electrons. It is therefore a valuable tool for studying paramagnetic species in TiO₂, such as trapped electrons, trapped holes, and certain types of defects like Ti³⁺ ions and oxygen vacancies.
These spectroscopic techniques, often used in combination, provide a comprehensive picture of the electronic states and properties of this compound, which is crucial for the rational design and development of advanced materials for various technological applications.
Defect Chemistry and Non-Stoichiometry in this compound
The properties of this compound are highly sensitive to the presence of defects and deviations from its ideal stoichiometric composition (TiO₂). These defects can be intrinsic, such as vacancies and interstitials, or extrinsic, introduced by doping with foreign atoms.
Intrinsic Defects:
Oxygen Vacancies (V_O): These are one of the most common types of defects in TiO₂ and are formed when an oxygen atom is missing from its lattice site. Oxygen vacancies create localized electronic states within the band gap, which can act as trapping sites for electrons and can influence the material's electronic and optical properties. They are often associated with the formation of Ti³⁺ ions to maintain charge neutrality.
Titanium Interstitials (Ti_i): These defects occur when a titanium atom occupies a site in the crystal lattice that is not a regular lattice position. Titanium interstitials can also introduce defect states in the band gap and affect the electronic properties of the material.
Titanium Vacancies (V_Ti): The formation of titanium vacancies is generally less favorable than oxygen vacancies due to their higher formation energy.
The concentration and type of intrinsic defects can be influenced by synthesis conditions, such as temperature, oxygen partial pressure, and post-synthesis treatments.
Non-Stoichiometry:
Deviations from the ideal 1:2 ratio of titanium to oxygen lead to non-stoichiometric TiO₂₋ₓ, where x represents the degree of oxygen deficiency. This non-stoichiometry is closely linked to the presence of oxygen vacancies and can significantly impact the material's properties. For example, non-stoichiometric TiO₂ often exhibits enhanced visible light absorption and improved electrical conductivity due to the presence of Ti³⁺ species and an increased concentration of charge carriers.
Extrinsic Defects (Doping):
As discussed in the section on band structure engineering, the intentional introduction of dopant atoms creates extrinsic defects. These can be:
Substitutional Doping: Where a dopant atom replaces a titanium or oxygen atom in the lattice.
Interstitial Doping: Where a dopant atom occupies an interstitial site in the lattice.
The nature of the dopant and its location in the lattice determine the type of defect states introduced and their effect on the electronic structure.
The study of defect chemistry and non-stoichiometry is crucial for understanding and controlling the properties of this compound for specific applications. By carefully controlling the defect structure, it is possible to tailor the material's electronic, optical, and catalytic properties.
Photo-induced Charge Separation and Recombination Dynamics in this compound Systems
Charge Separation:
For the photogenerated charges to be useful, the electron and hole must separate and migrate to different locations. In pristine TiO₂, this separation can be driven by internal electric fields, such as those present at crystal facet junctions or near the surface. However, the efficiency of this process is often limited.
Several strategies are employed to enhance charge separation in TiO₂-based systems:
Heterojunctions: Creating a junction between TiO₂ and another semiconductor with a different band alignment can facilitate efficient charge separation. For example, in a type-II heterojunction, the photogenerated electrons will tend to move to the material with the lower conduction band energy, while the holes will move to the material with the higher valence band energy, leading to spatial separation of the charges.
Noble Metal Deposition: Depositing nanoparticles of noble metals like gold (Au) or platinum (Pt) on the surface of TiO₂ can enhance charge separation. The metal nanoparticles can act as electron sinks, trapping the photogenerated electrons from the TiO₂ conduction band and thereby reducing the probability of recombination.
Cocatalyst Loading: The loading of cocatalysts, such as metal oxides or sulfides, can also promote charge separation by providing active sites for either electron or hole consumption in subsequent chemical reactions.
Recombination Dynamics:
Charge recombination is the primary process that competes with charge separation and utilization. It is a major source of energy loss and limits the quantum efficiency of TiO₂-based systems. Recombination can occur through several pathways:
Band-to-Band Recombination: Direct recombination of an electron from the conduction band with a hole in the valence band. This process is generally less significant in indirect band gap semiconductors like anatase TiO₂.
Trap-Assisted Recombination (Shockley-Read-Hall Recombination): This is often the dominant recombination mechanism in TiO₂. Defects and trap states within the band gap act as intermediate centers for the recombination of electrons and holes.
Surface Recombination: The surface of TiO₂ can have a high density of defects and dangling bonds, which can act as efficient recombination centers.
The dynamics of these recombination processes are complex and depend on factors such as the crystallinity of the material, the presence of defects, the surface properties, and the surrounding environment. Understanding and controlling these dynamics is a key challenge in the development of high-performance this compound-based photocatalysts and solar cells.
Surface Chemistry and Interfacial Phenomena of Dioxido Oxo Titanium
Surface Reconstruction and Termination of Dioxido(oxo)titanium Facets
The surface of a this compound crystal is not merely a simple termination of its bulk structure. Instead, the atoms at the surface often rearrange into a new, lower-energy configuration, a process known as surface reconstruction. This reconstruction, along with the specific atomic termination of different crystal facets, dictates the surface's physical and chemical properties.
This compound most commonly crystallizes in three polymorphs: anatase, rutile, and brookite. The surfaces of anatase and rutile are the most studied. The anatase (101) and rutile (110) surfaces are generally the most stable and thus the most commonly exposed facets. However, the anatase (001) facet, though less stable, is known to be highly reactive. acs.org
Surface reconstruction can be influenced by various factors, including the presence of adsorbates. For instance, fluorine adsorption has been noted to stabilize the bulk-terminated {001} facets of anatase. nsf.gov The anatase (001) surface often undergoes a (1x4) reconstruction. nsf.gov The termination of these facets—that is, which atoms (titanium or oxygen) are exposed at the surface—and their coordination numbers are crucial. The anatase (101) surface, for example, exposes five-coordinate titanium (Ti5c) sites and two-coordinate oxygen (O2c) sites. acs.org In contrast, the rutile (110) surface features both five- and six-coordinate titanium atoms and bridging oxygen atoms.
The ratio of exposed facets can be controlled during synthesis. acs.orgmdpi.com For example, using additives like amino acids can act as shape controllers, stabilizing certain facets and influencing the final morphology of the TiO2 particles. mdpi.com This control over facet exposure is a key strategy for tuning the material's reactive properties.
Table 1: Common Facets of this compound and Their Properties
| Crystal Phase | Facet | Common Reconstruction | Key Surface Sites | General Reactivity |
| Anatase | (101) | (1x1) | Ti5c, O2c | Stable, favors molecular adsorption |
| Anatase | (001) | (1x4) | Ti5c, O2c | Highly reactive, favors dissociative adsorption acs.org |
| Rutile | (110) | (1x1) | Ti6c, Ti5c, Bridging O | Stable, well-studied model surface |
Adsorption and Desorption Mechanisms on this compound Surfaces
The adsorption of molecules onto this compound surfaces is the initial step in many of its applications, including photocatalysis and chemical sensing. The mechanism of this process can vary significantly depending on the adsorbate, the specific TiO2 surface, and the presence of surface defects.
While fully oxidized, stoichiometric TiO2 interacts weakly with molecules like oxygen (O2), the presence of excess electrons—often from defects like oxygen vacancies or titanium interstitials—dramatically changes its behavior. acs.org These excess electrons can be transferred to an adsorbed O2 molecule, resulting in the formation of reactive oxygen species such as superoxide (B77818) (O2−) or peroxide (O22−). acs.org Density functional theory studies have indicated that while the peroxo form is energetically more stable, there is a kinetic barrier that makes the superoxide form kinetically more favorable. acs.org
The adsorption of other molecules, such as azo-dyes, has also been studied in detail. The mechanism often involves chemical bonding with the TiO2 surface. For example, the acidic dye Orange G binds through the substitution of positively charged surface hydroxyl groups by one of its sulfonate (–SO3−) groups. researchgate.net In contrast, a basic dye like Yellow 28 is thought to bind via a positively charged nitrogen atom in the molecule. researchgate.net
Desorption, the reverse process, can be triggered by changes in conditions like temperature or pH. For instance, theoretical calculations show that water molecules adsorbed near subsurface defects on anatase (101) have a higher desorption temperature, indicating stronger binding. researchgate.net The desorption kinetics can also be influenced by electrostatic repulsion; for example, at high pH, phosphonate (B1237965) anchors can be repelled from the negatively charged TiO2 surface. researchgate.net
Surface Hydroxylation and Water Interaction Mechanisms on this compound
In aqueous environments or under ambient conditions, the surface of this compound is invariably covered with water molecules and hydroxyl (–OH) groups. nih.govconicet.gov.ar This surface hydroxylation is fundamental to its chemistry, influencing wettability, surface charge, and reactivity. nih.govcdmf.org.br
Water can adsorb on the TiO2 surface in two ways: molecularly (as intact H2O molecules) or dissociatively (splitting into H+ and OH−). Dissociative adsorption leads to the formation of surface hydroxyl groups. nih.govrsc.org The preference for molecular versus dissociative adsorption depends on the specific facet and the presence of defects. For instance, while the "clean" anatase (101) facet favors molecular water adsorption, dissociative adsorption is preferred near oxygen vacancies on defective (101) surfaces. researchgate.netrsc.org
The resulting hydroxylated surface typically presents two main types of hydroxyl groups:
Terminal OH groups: Bound to a single, five-coordinate surface titanium (Ti5c) atom. nih.gov
Bridging OH groups: Bound to two four-coordinate surface titanium (Ti4c) atoms. nih.gov
These surface hydroxyl groups are amphoteric, meaning they can act as either a Brønsted acid (donating a proton) or a Brønsted base (accepting a proton), a property that governs the pH-dependent surface charge. researchgate.net The presence and type of these hydroxyl groups can significantly boost TiO2's ability to split water, a key process in hydrogen production. rsc.org Systematic studies have shown that hydroxylated TiO2 surfaces tend to produce oxygen through a four-electron/proton process, which is fundamentally different from the process on a pure TiO2 surface. rsc.org
Interface Engineering and Heterojunction Formation with this compound
To enhance the performance of this compound, particularly in photocatalysis and solar energy conversion, its surface is often engineered by forming a heterojunction—an interface between TiO2 and another material. This strategy is highly effective for improving the separation of photogenerated electrons and holes, thereby reducing their recombination and boosting efficiency. osti.govresearchgate.net
Heterojunctions can be formed with a variety of materials, including other semiconductors, metals, and carbon-based nanostructures. mdpi.comacs.org Common examples include:
TiO2/g-C3N4: A heterojunction can be formed between TiO2 nanoparticles and graphitic carbon nitride (g-C3N4) nanosheets. osti.gov The hydroxyl groups on the TiO2 surface can bond with groups on the g-C3N4 surface, creating an intimate interfacial contact that facilitates charge transfer. osti.gov
TiO2/In2O3: Nanostructured indium(III) oxide (In2O3) can be grown on TiO2 nanoparticles. researchgate.net The formation of two type-II semiconductor heterojunctions among anatase TiO2, rutile TiO2, and In2O3 can create a synergistic effect for improved charge separation. researchgate.net
TiO2/Graphene: Two-dimensional (2D) heterojunctions fabricated between TiO2 nanosheets and graphene have demonstrated significantly enhanced photocatalytic activity. acs.org The 2D-2D interface provides intimate contact and fortifies charge transfer, with interfacial electron transfer rates being much faster than in 0D-2D or 1D-2D composites. acs.org
The formation of these interfaces often involves specific chemical interactions, such as the reaction of surface hydroxyls on TiO2 with functional groups on the other material, leading to strong bonding and efficient electronic coupling. osti.govmdpi.com
Surface Defects and Their Role in Reactivity of this compound
The surface of this compound is never perfectly crystalline. It contains a variety of defects that are often the most reactive sites and can dominate the surface chemistry. core.ac.uk The most common and important surface defects are oxygen vacancies (where an oxygen atom is missing from the lattice) and Ti3+ centers (where a Ti4+ ion is reduced). core.ac.uk
These defects play a crucial role in several ways:
Active Sites for Adsorption: Defects act as preferential sites for the adsorption of molecules. acs.orgresearchgate.net For example, the presence of subsurface oxygen vacancies or titanium interstitials on the anatase (101) surface leads to stronger binding of water molecules and can promote their dissociation. researchgate.net
Enhanced Reactivity: The presence of defects can significantly enhance the reactivity of the TiO2 surface. An increase in surface defects can accelerate the anatase-to-rutile phase transformation, as these defects act as nucleation sites. They are also considered important reactive agents for many adsorbates, influencing numerous surface reactions. core.ac.uk
Altering Electronic Properties: Defects introduce new electronic states within the band gap of TiO2. acs.org These states, often associated with Ti3+ polarons, can trap electrons, which can then be transferred to adsorbed molecules, initiating chemical reactions. acs.org The concentration of oxygen vacancies can be controlled by factors like the surrounding oxygen pressure, which in turn modifies the material's electronic structure and photocatalytic performance. researchgate.net
pH-Dependent Surface Chemistry of this compound in Aqueous Environments
When this compound particles are dispersed in an aqueous solution, their surface chemistry becomes highly dependent on the pH of the medium. researchgate.netnorthwestern.edu This dependence arises from the amphoteric nature of the surface hydroxyl groups (Ti-OH). researchgate.netacs.org
These groups can undergo protonation (accepting a proton) in acidic conditions or deprotonation (losing a proton) in basic conditions, as described by the following equilibria:
Ti-OH + H+ ⇌ Ti-OH2+ (in acidic solution) Ti-OH ⇌ Ti-O− + H+ (in basic solution)
This charging mechanism means that the TiO2 surface is typically positively charged at low pH and negatively charged at high pH. researchgate.net The pH at which the net surface charge is zero is known as the point of zero charge (pzc) or isoelectric point (IEP). researchgate.net For TiO2, the pzc is typically in the neutral pH range. researchgate.net
The pH-dependent surface charge has several important consequences:
Adsorption of Ions: The surface charge dictates the adsorption of charged species from the solution. A positively charged surface at low pH will favor the adsorption of anions, while a negatively charged surface at high pH will attract cations. researchgate.netmdpi.com This is a key factor in applications such as the removal of heavy metal contaminants from water. mdpi.com
Colloidal Stability: The electrostatic repulsion between particles with the same charge (either positive or negative) prevents them from agglomerating, leading to a stable dispersion. Near the pzc, where the surface charge is minimal, particles tend to coagulate. researchgate.net
Electronic Band Edges: The energy levels of the conduction and valence bands of TiO2 shift with pH in what is often described as a "Nernstian" behavior (a shift of approximately 59 mV per pH unit). northwestern.eduacs.org This shift is directly related to the surface protonation/deprotonation reactions and controls the thermodynamics of interfacial electron transfer. northwestern.edu
Table 2: Summary of pH Effects on this compound Surface Properties
| pH Range | Dominant Surface Species | Net Surface Charge | Interaction with Adsorbates |
| Low pH (< pzc) | Ti-OH2+ | Positive | Favors anion adsorption |
| Neutral pH (≈ pzc) | Ti-OH | Near Zero | Particle agglomeration likely |
| High pH (> pzc) | Ti-O− | Negative | Favors cation adsorption mdpi.com |
Advanced Synthesis and Fabrication Methodologies for Dioxido Oxo Titanium Architectures
Sol-Gel Synthesis and Hydrothermal/Solvothermal Approaches for Dioxido(oxo)titanium
Solution-based methods like sol-gel, hydrothermal, and solvothermal synthesis are widely employed for producing this compound materials due to their ability to control particle size, shape, and crystallinity at relatively low temperatures. researchgate.netmdpi.com
Sol-Gel Synthesis: This technique involves the hydrolysis and polycondensation of titanium precursors, typically titanium alkoxides or salts, to form a colloidal suspension (sol) that subsequently gels into a solid network. medwinpublishers.com The process allows for excellent control over the material's microstructure by manipulating parameters such as pH, temperature, and precursor concentration. researchgate.net For instance, the sol-gel method can be used to synthesize mesoporous TiO2 nanoparticles by employing structure-directing agents. researchgate.net A key advantage of the sol-gel technique is the ability to produce high-purity, homogeneous materials in various forms, including powders, thin films, and fibers. medwinpublishers.commdpi.com
Hydrothermal and Solvothermal Synthesis: These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under high temperature and pressure in a sealed vessel, such as an autoclave. innovationforever.com These conditions facilitate the crystallization of TiO2 directly from the precursor solution, often leading to well-defined nanocrystals with specific morphologies. rsc.org The choice of solvent, temperature, pressure, and reaction time significantly influences the resulting crystal phase (anatase, rutile, or brookite) and morphology. innovationforever.com For example, hydrothermal treatment of a titanium precursor in an acidic solution can yield rutile nanoparticles, while an alkaline environment can favor the formation of anatase. rsc.org The solvothermal method is nearly identical to the hydrothermal method but uses a non-aqueous solvent, which allows for higher reaction temperatures. innovationforever.com
A comparative overview of these techniques is presented in the table below.
| Synthesis Method | Precursors | Key Parameters | Resulting Architectures |
| Sol-Gel | Titanium alkoxides (e.g., titanium isopropoxide, titanium tetrabutoxide), Titanium salts (e.g., titanium tetrachloride) | pH, Water-to-precursor ratio, Temperature, Solvent, Catalyst | Nanoparticles, thin films, fibers, mesoporous structures |
| Hydrothermal | Titanium alkoxides, Titanium tetrachloride, Titanium oxysulfate | Temperature, Pressure, pH, Reaction time, Solvent (water) | Nanoparticles (various phases), nanorods, nanotubes, nanowires |
| Solvothermal | Titanium alkoxides, Titanium complexes | Temperature, Pressure, Reaction time, Solvent (non-aqueous) | Nanocrystals, hybrid nanoparticles, various morphologies |
Vapor Deposition Techniques for this compound Thin Films (e.g., CVD, PVD, ALD)
Vapor deposition techniques are essential for fabricating high-quality this compound thin films with precise control over thickness, uniformity, and composition. These methods are broadly categorized into Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD), and Atomic Layer Deposition (ALD).
Chemical Vapor Deposition (CVD): In CVD, a substrate is exposed to one or more volatile precursors that react and/or decompose on the substrate surface to produce the desired deposit. google.com For TiO2 thin films, titanium-tetra-isopropoxide (TTIP) is a commonly used precursor. scirp.org The deposition temperature plays a critical role in the film's crystallinity and phase. mdpi.com For instance, pure anatase phase TiO2 films have been successfully fabricated using a mist CVD method, where increasing the deposition temperature improved crystallinity. mdpi.com Aerosol-assisted CVD (AACVD) is a versatile variation where an aerosol of the precursor solution is delivered to the heated substrate, allowing for deposition without the need for high temperatures or pressures to vaporize the precursor. researchgate.net
Physical Vapor Deposition (PVD): PVD techniques involve the vaporization of a solid source material in a vacuum, followed by the condensation of the vapor onto a substrate. Common PVD methods for TiO2 include sputtering and thermal evaporation. mdpi.com Sputtering involves bombarding a titanium or titanium dioxide target with energetic ions, which ejects atoms that then deposit onto the substrate.
Atomic Layer Deposition (ALD): ALD is a specialized form of CVD that utilizes sequential, self-limiting surface reactions to deposit films one atomic layer at a time. This allows for exceptional control over film thickness and conformality, even on complex, three-dimensional structures. ALD is a recognized method for producing TiO2 nanostructures. nih.gov
A summary of these vapor deposition techniques is provided in the table below.
| Technique | Precursor/Source | Key Advantages | Typical Applications |
| CVD | Volatile titanium compounds (e.g., TTIP, TiCl4) | High deposition rates, good film quality | Protective coatings, optical films, photocatalytic surfaces |
| PVD | Solid titanium or TiO2 target | High purity films, good adhesion | Optical coatings, electronic devices |
| ALD | Reactive titanium precursors and co-reactants | Precise thickness control, excellent conformality | High-k dielectrics, nanostructured devices, conformal coatings |
Template-Assisted Synthesis of Ordered this compound Nanostructures
Template-assisted synthesis is a powerful strategy for creating highly ordered this compound nanostructures with well-defined shapes, sizes, and periodicities. This method utilizes a pre-existing template, which can be either a "hard" or "soft" material, to direct the formation of the TiO2 nanostructure.
Hard Templates: Hard templates are solid, pre-fabricated structures with desired porous architectures, such as porous anodic aluminum oxide (AAO) membranes or colloidal crystals. The TiO2 precursor is infiltrated into the pores of the template, solidified, and then the template is selectively removed, typically by chemical etching, leaving behind a negative replica of the template structure. This approach is effective for creating ordered arrays of nanotubes, nanorods, and inverse opal structures.
Soft Templates: Soft templates are typically self-assembling molecules like surfactants, block copolymers, or biomolecules that form ordered structures in solution, such as micelles or liquid crystals. medwinpublishers.com These structures act as templates around which the titanium precursor hydrolyzes and condenses. Subsequent removal of the organic template, usually by calcination, results in mesoporous TiO2 with an ordered pore structure. medwinpublishers.com The use of a soft template approach with titanium isopropoxide as the precursor has been reported for the synthesis of mesoporous TiO2 nanoparticles. medwinpublishers.com
The choice of template is critical as it dictates the morphology and dimensions of the final TiO2 nanostructure.
| Template Type | Examples | Resulting TiO2 Nanostructures | Removal Method |
| Hard | Porous anodic alumina (B75360) (AAO), silica (B1680970) spheres, polymer beads | Nanotubes, nanorods, inverse opals | Chemical etching |
| Soft | Surfactants, block copolymers, biomolecules | Mesoporous films, powders with ordered pores | Calcination, solvent extraction |
Electrospinning and Electrophoretic Deposition for this compound Fibers and Coatings
Electrospinning and electrophoretic deposition are two electrically-driven techniques used to fabricate this compound in the form of fibers and coatings, respectively. These methods offer advantages in creating materials with high surface area and controlled deposition.
Electrospinning: This technique produces continuous nanofibers by applying a high voltage to a polymer solution containing a titanium precursor. The electrostatic forces overcome the surface tension of the solution, ejecting a jet that elongates and solidifies as it travels towards a collector, forming a non-woven mat of nanofibers. nih.gov To obtain crystalline TiO2 nanofibers, a calcination step is typically required to remove the polymer and crystallize the amorphous TiO2. nih.gov This method is versatile, allowing for the incorporation of other materials into the fibers to create composite nanofibers. mdpi.com
Electrophoretic Deposition (EPD): EPD is a process where charged particles suspended in a liquid are deposited onto a conductive substrate under the influence of an electric field. acs.org For TiO2 coatings, a stable colloidal suspension of TiO2 nanoparticles is prepared, and upon applying a voltage, the particles migrate and deposit on the electrode. rsc.org EPD allows for the fabrication of uniform and smooth films at room temperature, which is particularly beneficial for temperature-sensitive substrates. acs.org The properties of the deposited film, such as thickness and packing density, can be controlled by adjusting the applied voltage, deposition time, and concentration of the suspension. rsc.orgarxiv.org
| Technique | Process Description | Resulting Architectures | Key Advantages |
| Electrospinning | A high voltage is applied to a polymer/precursor solution, drawing out a continuous fiber. | Nanofibers, non-woven membranes. nih.gov | High surface-to-volume ratio, porous structures, continuous fibers. ansfoundation.org |
| Electrophoretic Deposition | Charged particles in a suspension are deposited on an electrode by an electric field. | Thin and thick films, coatings. acs.org | Room temperature process, uniform deposition, good control over film thickness. acs.org |
Controlled Synthesis of this compound Nanoparticles, Nanotubes, Nanowires, and Nanosheets
The ability to control the morphology of this compound at the nanoscale is critical for optimizing its performance in various applications. Specific synthesis strategies have been developed to produce distinct nanostructures such as nanoparticles, nanotubes, nanowires, and nanosheets.
Nanoparticles: TiO2 nanoparticles can be synthesized through various methods, including sol-gel, hydrothermal, and solvothermal routes. researchgate.netmdpi.com The size, shape, and crystal phase of the nanoparticles can be tuned by controlling reaction parameters like temperature, pH, and the use of surfactants or capping agents. researchgate.netunits.it For example, the Stober method, a sol-gel process, can be adapted to produce TiO2 nanoparticles with different crystalline phases and morphologies by reacting tetra isopropyl titanate with various oxygen-donating molecules. researchgate.net
Nanotubes: TiO2 nanotubes are often fabricated using electrochemical anodization of a titanium foil in a fluoride-containing electrolyte. nih.gov The application of a DC voltage leads to the formation of an oxide layer, followed by field-enhanced dissolution that creates pits, which then grow into vertically aligned nanotubes. The dimensions of the nanotubes, such as diameter and length, can be controlled by adjusting the anodization voltage, time, and electrolyte composition. frontiersin.org Hydrothermal methods can also be employed to synthesize TiO2 nanotubes.
Nanowires: TiO2 nanowires can be synthesized via hydrothermal methods. One approach involves the hydrothermal oxidation of titanium foil in a sodium hydroxide (B78521) solution to form sodium titanate nanotubes, which are subsequently converted to H2Ti2O4(OH)2 nanotubes through ion exchange and finally transformed into anatase nanowires via a topotactic transformation. Emulsion electrospinning has also been utilized to create one-dimensional TiO2 nanowires. mdpi.com
Nanosheets: The synthesis of two-dimensional TiO2 nanosheets offers a high surface-to-volume ratio, which is advantageous for applications like photocatalysis. These can be prepared through methods that promote anisotropic growth, often involving specific capping agents or templates.
The following table summarizes the synthesis methods for different TiO2 nanostructures.
| Nanostructure | Primary Synthesis Method(s) | Key Control Parameters |
| Nanoparticles | Sol-gel, Hydrothermal, Solvothermal | pH, Temperature, Precursors, Surfactants researchgate.netmdpi.comresearchgate.net |
| Nanotubes | Electrochemical Anodization, Hydrothermal | Anodization voltage and time, Electrolyte composition frontiersin.org |
| Nanowires | Hydrothermal, Electrospinning | Reaction time and temperature, Precursor concentration mdpi.com |
| Nanosheets | Exfoliation of layered titanates, Hydrothermal | Capping agents, Reaction conditions |
Flame Spray Pyrolysis and Aerosol-Based Synthesis of this compound
Flame spray pyrolysis (FSP) and other aerosol-based synthesis methods are scalable, gas-phase techniques for the continuous production of this compound nanoparticles. These methods are particularly suited for large-scale industrial manufacturing.
Flame Spray Pyrolysis (FSP): In FSP, a liquid precursor solution, typically containing a titanium alkoxide dissolved in a combustible solvent, is sprayed into a flame. nih.gov The high temperature of the flame leads to the rapid evaporation of the solvent and decomposition of the precursor, followed by nucleation and growth of TiO2 nanoparticles. kemdikbud.go.id The particle size, crystallinity, and phase composition can be controlled by adjusting the precursor concentration, feed rate, and flame conditions. kemdikbud.go.idundip.ac.id FSP is a versatile, one-step process capable of producing high-purity, crystalline TiO2 powders with a high specific surface area. undip.ac.id
Aerosol-Based Synthesis: This is a broader category that includes FSP as well as other techniques where an aerosol of precursor droplets is subjected to a high-temperature environment to induce particle formation. tkk.fi In a typical aerosol flow reactor, droplets are generated, carried by a gas stream through a heated zone where the solvent evaporates and the precursor decomposes, and the resulting particles are collected. tkk.fi Ultrasonic spray pyrolysis (USP) is a variation where ultrasonic waves generate a fine aerosol, allowing for precise control over droplet size and, consequently, the final particle size. mdpi.com These methods are advantageous for producing particles with a homogeneous composition and adjustable size and crystallinity. tkk.fi
| Method | Process Description | Key Advantages | Controllable Properties |
| Flame Spray Pyrolysis (FSP) | A liquid precursor is sprayed into a flame, leading to rapid particle formation. | Scalable, continuous, one-step process, high purity. nih.gov | Particle size, crystallinity, phase composition. kemdikbud.go.id |
| Aerosol-Based Synthesis | An aerosol of precursor droplets is thermally decomposed in a reactor. | Good control over particle characteristics, versatile. tkk.fi | Particle size, morphology, composition. mdpi.com |
"Green" Synthesis Methods for this compound
"Green" synthesis has emerged as an environmentally friendly and sustainable alternative to conventional chemical and physical methods for producing this compound nanoparticles. These methods utilize biological entities such as plants, bacteria, fungi, and viruses, or employ benign solvents and reducing agents to minimize environmental impact. nih.gov
Plant-Mediated Synthesis: Plant extracts, containing a variety of biomolecules like polyphenols, flavonoids, and alkaloids, can act as both reducing and capping agents in the synthesis of TiO2 nanoparticles. For example, green tea extract has been used in a sol-gel method to create mesoporous TiO2 nanoparticles. innovationforever.com The use of Ocimum basilicum (tulsi) leaf extract in a solvothermal process has also been reported for the synthesis of TiO2 nanoparticles. sciencescholar.us
Microbial Synthesis: Microorganisms such as bacteria and fungi can also be harnessed for nanoparticle synthesis. Their metabolic processes can facilitate the reduction of titanium precursors and the formation of stable nanoparticles. For instance, marine actinobacteria have been used to synthesize TiO2 nanoparticles from a Ti(OH)4 precursor. nih.gov
These biological methods are often carried out under ambient conditions of temperature and pressure, reducing energy consumption. nih.gov They offer a cost-effective and eco-friendly route to producing TiO2 nanoparticles with potential applications in various fields, including medicine and environmental remediation. nih.govsciencescholar.us
| Green Synthesis Route | Biological Agent/Method | Precursor Example | Key Advantages |
| Phytosynthesis | Plant extracts (e.g., Green Tea, Ocimum basilicum) | Titanium isopropoxide, Ti(OH)4 | Eco-friendly, cost-effective, avoids toxic chemicals. innovationforever.comsciencescholar.us |
| Microbial Synthesis | Bacteria, Fungi, Actinomycetes | Ti(OH)4 | Sustainable, controlled synthesis, ambient conditions. nih.gov |
Modification and Functionalization Strategies for Dioxido Oxo Titanium
Doping of Dioxido(oxo)titanium with Metal and Non-Metal Elements
Doping involves the intentional introduction of foreign atoms into the TiO2 crystal lattice to modify its electronic and optical properties. This can be broadly categorized into cation doping, anion doping, and codoping.
The introduction of metal ions (cations) into the TiO2 lattice is a widely explored method to enhance its performance, particularly in photocatalysis. acs.orgmdpi.com Doping with transition metals, post-transition metals, and lanthanides can widen the light absorption range of TiO2 and inhibit the recombination of photogenerated electron-hole pairs. acs.org
Transition Metal Doping:
Transition metal ions can substitute Ti4+ ions in the TiO2 lattice, creating impurity energy levels within the band gap. mdpi.com This allows the material to absorb lower-energy photons, extending its activity into the visible light spectrum. mdpi.com The effect of the dopant depends on its concentration, ionic radius, and valence state. For instance, doping with metals having a valency higher than +4 can increase photoreactivity, while some studies show that trivalent or pentavalent metal ions might decrease it. acs.org
Iron (Fe): Fe3+ is a commonly studied dopant as it can enhance photocatalytic activity. acs.org However, some research indicates that its presence can be detrimental to the degradation of certain organic pollutants. acs.org
Vanadium (V): Low concentrations of vanadium can improve photocatalytic behavior by enhancing visible light absorption and promoting efficient charge separation. mdpi.com
Molybdenum (Mo): Due to the similar ionic radii of Mo6+ and Ti4+, molybdenum can be easily incorporated into the TiO2 lattice, narrowing the band gap. mdpi.com
Nickel (Ni): As a cost-effective alternative to noble metals, nickel can substitute titanium atoms, creating impurity energy levels and suppressing electron-hole recombination. mdpi.com
Manganese (Mn): Manganese ions can be incorporated into the TiO2 lattice, acting as electron or hole traps to prolong charge separation and enhance photocatalytic activity. mdpi.com
Lanthanide Doping:
Doping with lanthanide elements is another strategy to improve the properties of TiO2. The 4f orbitals of lanthanides can introduce energy levels within the TiO2 band gap, effectively reducing it. arxiv.org The larger ionic radius of lanthanides compared to Ti4+ can also lead to lattice distortions that stabilize the anatase phase of TiO2. arxiv.org Furthermore, the introduction of trivalent lanthanide ions can promote the formation of oxygen vacancies. arxiv.org
Post-Transition Metal Doping:
Post-transition metals like Bismuth (Bi) have also been investigated as dopants. Bismuth doping can enlarge the wavelength response range and intrinsically narrow the band gap of TiO2, enhancing its photocatalytic activity under visible light. acs.org
Table 1: Effects of Cation Doping on this compound Properties
| Dopant Cation | Effect on Band Gap | Impact on Photocatalytic Activity | Reference |
|---|---|---|---|
| Transition Metals | |||
| Iron (Fe³⁺) | Narrows band gap | Can enhance or be detrimental depending on conditions. acs.org | acs.org |
| Vanadium (V) | Narrows band gap | Improves visible light absorption and charge separation. mdpi.com | mdpi.com |
| Molybdenum (Mo⁶⁺) | Narrows band gap | Improves charge transfer and separation. mdpi.com | mdpi.com |
| Nickel (Ni²⁺) | Creates impurity levels | Suppresses electron-hole recombination. mdpi.com | mdpi.com |
| Manganese (Mn²⁺/³⁺/⁴⁺) | Deforms structure | Acts as electron or hole traps. mdpi.com | mdpi.com |
| Lanthanides | |||
| Lanthanum (La³⁺) | Reduces band gap | Stabilizes anatase phase, promotes oxygen vacancies. arxiv.org | arxiv.org |
| Post-Transition Metals | |||
| Bismuth (Bi³⁺) | Narrows band gap | Enlarges wavelength response range. acs.org | acs.org |
Anion doping involves the substitution of oxygen atoms in the TiO2 lattice with non-metal elements. This strategy is effective in narrowing the band gap and extending the optical response of TiO2 into the visible light region. mdpi.com
Nitrogen (N): Nitrogen is one of the most studied non-metal dopants. mdpi.com Its atomic size is comparable to oxygen, allowing for easy incorporation into the TiO2 structure. mmu.ac.uk N-doping can narrow the band gap by mixing the dopant's p-states with the oxygen p-states of the TiO2 valence band. mmu.ac.uk However, the effectiveness of N-doping can be influenced by the preparation method and the concentration of the dopant. acs.org
Carbon (C): Carbon doping can occur through the substitution of lattice oxygen or the formation of carbonaceous species on the surface. acs.org This introduces new energy states near the valence band, narrowing the band gap and facilitating visible light absorption. acs.org
Sulfur (S): Sulfur can be incorporated into the TiO2 lattice either as a cation (substituting Ti) or an anion (substituting O). mdpi.com Anionic sulfur doping can lead to a significant reduction in the band gap. mdpi.com
Fluorine (F): Due to their similar ionic radii, fluorine atoms can easily substitute oxygen atoms in the TiO2 lattice. acs.org F-doping has been shown to be effective in enhancing photocatalytic activity. scispace.com
Table 2: Effects of Anion Doping on this compound Properties
| Dopant Anion | Doping Mechanism | Effect on Band Gap | Reference |
|---|---|---|---|
| Nitrogen (N) | Substitutional or interstitial | Narrows band gap by mixing of p-states. mmu.ac.uk | acs.orgmdpi.commmu.ac.uk |
| Carbon (C) | Substitutional or surface species | Narrows band gap by creating new energy states. acs.org | acs.org |
| Sulfur (S) | Anionic (substitutional for O) or Cationic (substitutional for Ti) | Anionic doping narrows the band gap. mdpi.com | mdpi.com |
| Fluorine (F) | Substitutional for O | Enhances photocatalytic activity. scispace.com | acs.orgscispace.com |
Codoping involves the simultaneous introduction of two or more different dopants (both cations and anions) into the TiO2 lattice. This approach can lead to synergistic effects, resulting in significantly improved performance compared to single-doped materials. acs.org
Metal and Non-Metal Codoping: The combination of metal and non-metal dopants can create more impurity bands within the TiO2 band gap, leading to enhanced visible light absorption and improved electron-hole separation. mmu.ac.uk For example, Mo-N codoping has shown promising results as a photocatalyst. mmu.ac.uk Similarly, Ta-S codoping has been found to enhance both UV and visible light activities.
Non-Metal Codoping: Codoping with two different non-metals can also yield synergistic benefits. For instance, Bi/S codoping results in the simultaneous presence of acceptor and donor states, which can significantly improve photocatalytic efficiency by promoting greater separation of electron-hole pairs. ucd.ie The codoping of B/N has been shown to remarkably increase the surface area of the material. acs.org
Anion Doping (e.g., Nitrogen, Carbon, Fluorine, Sulfur) in this compound[14],
Noble Metal Deposition and Plasmonic Enhancement on this compound
Depositing noble metal nanoparticles (e.g., gold, silver, platinum, palladium) on the surface of TiO2 is a well-established method to enhance its photocatalytic efficiency. researchgate.net This enhancement is primarily attributed to two effects: the formation of a Schottky barrier and the localized surface plasmon resonance (LSPR) effect.
The deposition of noble metals creates a Schottky barrier at the metal-semiconductor interface, which facilitates the trapping of photogenerated electrons from the TiO2 conduction band. researchgate.net This efficient charge separation reduces the recombination of electron-hole pairs, thereby increasing the quantum efficiency of the photocatalytic process. scispace.com
Furthermore, noble metal nanoparticles exhibit LSPR, a phenomenon where the collective oscillation of conduction electrons is excited by incident light of a specific wavelength. researchgate.net This resonance creates intense local electric fields near the nanoparticle surface, which can enhance the rate of electron-hole pair generation in the adjacent TiO2. scispace.com The LSPR effect can also extend the light absorption of TiO2 into the visible region of the spectrum. researchgate.net
Table 3: Noble Metals Used for Deposition on this compound
| Noble Metal | Primary Enhancement Mechanism | Effect on Photocatalytic Activity | Reference |
|---|---|---|---|
| Gold (Au) | LSPR, Schottky Barrier | Enhances visible light absorption and charge separation. acs.org | researchgate.netacs.org |
| Silver (Ag) | LSPR, Schottky Barrier | Increases light absorption and electron-hole pair lifetime. researchgate.net | researchgate.netscispace.com |
| Platinum (Pt) | Schottky Barrier | Efficiently traps electrons, reducing recombination. researchgate.net | researchgate.net |
| Palladium (Pd) | Schottky Barrier | Enhances charge separation. researchgate.net | researchgate.net |
Surface Sensitization of this compound (e.g., Dye Sensitization, Quantum Dot Sensitization)
Surface sensitization is a technique used to extend the light absorption of wide-bandgap semiconductors like TiO2 into the visible spectrum. This is achieved by adsorbing a light-absorbing material, such as an organic dye or a semiconductor quantum dot (QD), onto the surface of the TiO2.
Dye Sensitization:
In dye-sensitized solar cells (DSSCs), organic dye molecules are anchored to the surface of a porous TiO2 film. scirp.org Upon absorbing visible light, the dye molecule gets excited and injects an electron into the conduction band of the TiO2, generating a photocurrent. scirp.org The choice of dye is crucial as its absorption spectrum determines the range of light that can be utilized. scirp.org
Quantum Dot Sensitization:
Semiconductor quantum dots (QDs) are nanocrystals that exhibit quantum mechanical properties and have tunable band gaps dependent on their size. scirp.org This allows for the absorption of specific wavelengths of light. scirp.org Similar to dyes, QDs can be used to sensitize TiO2. osti.gov When a QD absorbs a photon, it generates an electron-hole pair, and the electron can be injected into the conduction band of the TiO2. core.ac.uk QDs offer potential advantages over organic dyes, including higher stability and larger absorption coefficients. osti.gov CdSe is a commonly used QD for sensitizing TiO2. capes.gov.br
Composite Material Development with this compound (e.g., Polymer Composites, Carbon Nanomaterial Composites)
Incorporating TiO2 into other materials to form composites is a strategy to combine the desirable properties of each component and create materials with enhanced functionalities.
Polymer Composites:
Dispersing TiO2 nanoparticles into polymer matrices can significantly improve the mechanical, thermal, and functional properties of the polymer. nih.govresearchgate.net For instance, adding TiO2 to polymers like polylactic acid (PLA) can enhance their tensile strength, Young's modulus, and thermal stability. nih.gov The resulting polymer/TiO2 composites can also exhibit photocatalytic and antimicrobial properties. nih.gov Achieving a homogeneous dispersion of TiO2 nanoparticles within the polymer matrix is crucial for obtaining high-performance composites, and surface treatment of the nanoparticles is often necessary to prevent agglomeration. nih.gov
Carbon Nanomaterial Composites:
Morphological Control and Facet Engineering of this compound Nanocrystals
The physical and chemical properties of this compound (titanium dioxide, TiO₂) are highly dependent on their size, shape, and crystalline structure. electrochemsci.org The ability to control the morphology of TiO₂ nanocrystals and engineer their exposed crystal facets is a critical strategy for tuning their performance in various applications. uq.edu.aunih.gov Nanostructures can range from nanoparticles and nanorods to nanosheets, nanotubes, and nanospheres. electrochemsci.org
The shape of a crystal under equilibrium conditions is determined by the minimization of its total surface free energy. researchgate.net For anatase, a common polymorph of TiO₂, the {101} facets are the most stable due to their low surface energy, while facets like {001} have higher surface energy and are thus more reactive but tend to diminish quickly during crystal growth. nih.govresearchgate.net Facet engineering aims to selectively expose these high-energy, more reactive facets to enhance properties like photocatalytic activity. nih.gov
Various synthesis methods are employed to control the morphology and exposed facets of TiO₂ nanocrystals. Hydrothermal and solvothermal methods are prominent, allowing for the synthesis of specific shapes by controlling reaction parameters. d-nb.infomdpi.com For instance, the introduction of certain capping agents can slow the crystal growth rate in specific directions. Fluorine-containing compounds, such as hydrofluoric acid (HF) or titanium(IV) fluoride (B91410) (TiF₄), have been effectively used as shape-controlling agents to promote the growth of anatase nanosheets with a high percentage of exposed {001} facets. researchgate.netacs.org The fluoride ions preferentially adsorb onto the {001} facets, lowering their surface energy and stabilizing them. researchgate.net Other approaches include using ionic liquids or specific co-surfactants during synthesis. researchgate.netacs.org
Research has shown that different facets exhibit distinct reactivities. While the high-surface-energy {001} facet was initially considered more active for photocatalysis, subsequent studies have revealed a more complex relationship. nih.govd-nb.info Some research indicates that for certain reactions like photo-oxidation and hydrogen evolution, the {010} facets show the highest photoreactivity, while clean {001} facets can be less reactive than {101} facets. uq.edu.au In other studies, particularly for photocatalytic hydrogen evolution without a co-catalyst, octahedral nanocrystals rich in {101} facets produced significantly more hydrogen than nanosheets with dominant {001} facets. d-nb.info This highlights that the optimal facet for a given application is highly dependent on the specific chemical reaction taking place at the surface. nih.govd-nb.info
Table 1: Properties and Synthesis of Engineered this compound Facets
| Facet | Relative Surface Energy | Typical Reactivity Profile | Common Synthesis/Stabilization Agents | Resulting Morphology |
|---|---|---|---|---|
| {101} | Low (Most Stable) | Considered less active in some photocatalytic reactions but more active in others, such as hydrogen evolution. nih.govd-nb.infoacs.org | Standard hydrothermal methods often result in {101} dominance. researchgate.net | Octahedral or bipyramidal nanocrystals. d-nb.infoacs.org |
| {001} | High | Generally considered highly reactive; effective for dissociative adsorption. nih.govresearchgate.net | Fluorine-containing compounds (e.g., HF, TiF₄). researchgate.netacs.org | Nanosheets, nanocuboids. uq.edu.aud-nb.info |
| {010} | High | Shown to have the highest photoreactivity for OH radical generation and hydrogen evolution in some studies. uq.edu.au | Hydrothermal treatment of specific precursors like Cs₀.₆₈Ti₁.₈₃O₄. uq.edu.au | Single crystalline rods. uq.edu.au |
Surface Functionalization with Organic Molecules for Tailored Interactions
The surface of this compound can be modified with organic molecules to enhance its properties and tailor its interactions with the surrounding environment. cdmf.org.brrsc.org This surface functionalization can improve stability, prevent the agglomeration of nanoparticles, increase biocompatibility, and create specific binding sites for targeted applications. rsc.orgresearchgate.net The modification can be achieved through non-covalent interactions (physisorption), such as electrostatic forces and hydrogen bonding, or through the formation of robust covalent bonds. cdmf.org.brrsc.org
Under ambient conditions, the surface of TiO₂ is typically terminated with hydroxyl (-OH) groups, which serve as active sites for covalent modification. cdmf.org.br Organic molecules with specific functional groups can react with these surface hydroxyls, often through condensation reactions, to form a stable coating. cdmf.org.br Common classes of organic molecules used for this purpose include:
Organosilanes: Compounds like (3-aminopropyl)trimethoxysilane (APTMS) have hydrolysable alkoxy groups that can covalently bond to the TiO₂ surface. cdmf.org.brrsc.org
Carboxylic Acids: The carboxyl group (-COOH) can form strong bonds with the titania surface. Aromatic carboxylic acids have been studied for their ability to alter the surface properties and light absorption characteristics of TiO₂. tandfonline.com
Polymers: Polymers such as polyethylene (B3416737) glycol (PEG) can be attached to the surface to improve hydrophilicity and stability in aqueous media. cdmf.org.br
Organophosphorus Molecules: These can also be used for creating stable covalent linkages to the TiO₂ surface. rsc.org
Boronic Acids: Molecules like 4-carboxyphenylboronic acid can be used to create surfaces that selectively bind with vicinal diols, such as catechols. unipa.it
The choice of the organic molecule allows for precise control over the final surface properties. For example, functionalization with APTMS can lead to a surface with free amine groups available for further reactions, while modification with 3-mercaptopropionic acid (MPA) can result in S-Ti bonds. cdmf.org.br Such modifications can alter the surface energy and wettability; functionalization with PEG, for instance, increases surface energy and hydrophilicity due to the presence of multiple hydroxyl groups. cdmf.org.br
This tailored interaction is crucial for applications like selective photocatalysis. By functionalizing TiO₂ with a combination of APTMS and a boronic acid, it is possible to create a photocatalyst that selectively adsorbs and protects valuable compounds like catechol from oxidation while degrading other phenolic pollutants. unipa.it The amino groups from APTMS can stabilize the boronate groups, enabling the selective binding of catechol even under neutral pH conditions. unipa.it Similarly, adsorbing aromatic carboxylic acids like salicylic (B10762653) acid onto the TiO₂ surface can extend its light absorption into the visible range, potentially enhancing its photocatalytic efficiency under solar irradiation. tandfonline.com
Table 2: Examples of Surface Functionalization on this compound and Their Effects
| Functionalizing Molecule | Abbreviation | Attachment Mechanism | Key Outcome/Tailored Interaction |
|---|---|---|---|
| (3-aminopropyl)trimethoxysilane | APTMS | Covalent bonding via silane (B1218182) group reaction with surface hydroxyls. cdmf.org.br | Introduces free amine groups on the surface; can form multilayers. cdmf.org.br |
| 3-mercaptopropionic acid | MPA | Formation of S-Ti bonds. cdmf.org.br | Attaches via the mercapto group, leaving the carboxyl group exposed. cdmf.org.br |
| Polyethylene glycol | PEG | Covalent bonding of hydroxyl groups. cdmf.org.br | Increases hydrophilicity and surface energy; can form crosslinked multilayers. cdmf.org.br |
| 3-(4-aminophenyl)propionic acid | APPA | Attachment via the carboxyl group. cdmf.org.br | Presents free amine groups, indicating attachment through the grain boundaries region. cdmf.org.br |
| 4-carboxyphenylboronic acid | CPBA | Attachment via carboxyl group. unipa.it | Creates boronate groups on the surface that can selectively bind vicinal diols like catechol. unipa.it |
Advanced Characterization Techniques Applied to Dioxido Oxo Titanium Research
Structural Characterization
The morphology, crystallinity, and atomic arrangement of dioxido(oxo)titanium are fundamental to its properties. Several advanced techniques are utilized to obtain a comprehensive structural understanding.
X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases of TiO₂, such as anatase, rutile, and brookite. matec-conferences.org The technique provides information on the crystal structure, lattice parameters, and average crystallite size, which can be estimated using the Debye-Scherrer equation. youtube.comrsc.org For instance, XRD analysis has been used to confirm the anatase phase of synthesized TiO₂ nanoparticles and to calculate crystallite sizes, which have been shown to range from approximately 23 to 28 nm. jwent.net
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer direct visualization of the nanoparticle morphology, size, and lattice fringes. nih.govresearchgate.net HRTEM, in particular, allows for the measurement of interplanar spacing, providing further confirmation of the crystalline phase identified by XRD. jwent.netaip.org Studies have shown that HRTEM can reveal the spherical shape of TiO₂ nanoparticles and confirm their size, which is often in agreement with XRD results. jwent.netresearchgate.net
Scanning Electron Microscopy (SEM) provides information about the surface morphology and topography of TiO₂ materials. chalcogen.royoutube.com It can reveal the shape and aggregation of nanoparticles, which is important for understanding their photocatalytic activity. jwent.net For example, SEM analysis has shown plate-shaped grains in some TiO₂ samples, which can contribute to a high surface area. jwent.net
Selected Area Electron Diffraction (SAED) , often used in conjunction with TEM, produces diffraction patterns that reveal the crystallographic orientation and structure of the material. nih.govresearchgate.net The diffraction rings in a SAED pattern can be indexed to specific crystal planes, confirming the polycrystalline nature and phase of the TiO₂ nanoparticles. jwent.netkaust.edu.sa
Atomic Force Microscopy (AFM) is a surface-sensitive technique that provides three-dimensional topographical images of the material at the nanoscale. chalcogen.royoutube.com It can be used to measure particle height and analyze the surface roughness of TiO₂ films. youtube.com
| Technique | Information Obtained | Example Research Finding |
| XRD | Crystalline phase, lattice parameters, crystallite size. matec-conferences.orgrsc.org | Confirmed the anatase phase of TiO₂ nanoparticles with crystallite sizes between 23.87 nm and 27.62 nm. jwent.net |
| TEM/HRTEM | Nanoparticle morphology, size, lattice fringes, interplanar spacing. nih.govresearchgate.netaip.org | Revealed spherical TiO₂ nanoparticles with an average size of 25.97 nm and confirmed interplanar spacing consistent with the anatase phase. jwent.net |
| SEM | Surface morphology, topography, particle shape and aggregation. chalcogen.royoutube.comjwent.net | Observed plate-shaped grains contributing to a high surface area, beneficial for photocatalysis. jwent.net |
| SAED | Crystallographic orientation, confirmation of crystalline phase. nih.govresearchgate.net | Diffraction patterns designated to the (101), (200), (105), (204), (220), and (215) crystalline planes of the anatase state. jwent.net |
| AFM | 3D surface topography, particle height, surface roughness. chalcogen.royoutube.com | Provides a 3D overview of the nanostructured material and can measure dimensions in X, Y, and Z. youtube.com |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for probing the electronic structure, vibrational modes, and chemical states of this compound.
Raman Spectroscopy is highly sensitive to the different polymorphic forms of TiO₂, allowing for the clear distinction between anatase, rutile, and brookite phases. ramanfestconf.comspectroscopyonline.com The characteristic Raman bands for the anatase phase are typically observed at approximately 143, 197, 397, 516, and 638 cm⁻¹. spectroscopyonline.com
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify functional groups on the surface of TiO₂ and to study the adsorption of molecules. researchgate.net For instance, in situ FTIR can track surface reactions during photocatalysis. diva-portal.org
X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical states of the elements within the material. nih.govdoi.org XPS is crucial for identifying the presence of Ti⁴⁺ and reduced titanium species like Ti³⁺, as well as different oxygen species (e.g., lattice oxygen, hydroxyl groups). jwent.netdoi.org The Ti 2p spectrum typically shows two peaks corresponding to Ti 2p₃/₂ and Ti 2p₁/₂, with binding energies around 458.7 eV and 464.5 eV for Ti⁴⁺. doi.org
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy is used to determine the optical properties of TiO₂, most notably its band gap energy. researchgate.netslideshare.net The absorption edge of TiO₂ in the UV region is related to its band gap; for example, anatase TiO₂ has a band gap of about 3.2 eV. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as Ti³⁺ centers and other defects within the TiO₂ lattice.
Photoluminescence (PL) Spectroscopy provides insights into the recombination of photo-generated electron-hole pairs. researchgate.net Emission peaks can be related to band-to-band transitions and the presence of defects like oxygen vacancies. researchgate.net
X-ray Absorption Near Edge Structure (XANES) , a type of X-ray Absorption Spectroscopy (XAS), can provide information about the local coordination environment and oxidation state of titanium atoms.
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the valence band electronic structure of materials.
| Technique | Information Probed | Typical Findings for TiO₂ |
| Raman | Crystalline phases and their purity. ramanfestconf.comspectroscopyonline.com | Distinct spectra for anatase, rutile, and brookite phases, allowing for quantification in mixtures. ramanfestconf.comthermofisher.com |
| FTIR | Surface functional groups and adsorbed species. researchgate.net | Identification of hydroxyl groups and monitoring of reaction intermediates in photocatalysis. diva-portal.org |
| XPS | Elemental composition and chemical states (e.g., Ti⁴⁺, Ti³⁺). nih.govdoi.org | Ti 2p peaks confirm Ti⁴⁺ state; O 1s spectra reveal lattice oxygen and surface hydroxyls. jwent.netdoi.org |
| UV-Vis-NIR | Optical band gap and light absorption properties. researchgate.netslideshare.net | Anatase band gap around 3.2 eV, with absorption primarily in the UV region. nih.gov |
| EPR | Paramagnetic defects like Ti³⁺ centers. | Detects and quantifies oxygen vacancies and other charge-trapping sites. |
| PL | Electron-hole recombination dynamics. researchgate.net | Emissions related to self-trapped excitons and oxygen vacancy defects. researchgate.net |
| XANES | Local atomic structure and oxidation state. | Provides detailed information on the coordination and valence state of Ti atoms. |
| UPS | Valence band electronic structure. | Maps the density of states in the valence band region. |
Surface Analysis Techniques
The surface of this compound is where many of its important reactions occur. Understanding the atomic and electronic structure of the surface is therefore critical.
Scanning Tunneling Microscopy (STM) allows for the visualization of surfaces with atomic resolution. researchgate.net It can be used to study the arrangement of atoms on the surface of TiO₂ single crystals and the structure of ultrathin TiO₂ films. researchgate.net
Auger Electron Spectroscopy (AES) is a surface-sensitive technique used to determine the elemental composition of the surface region. It is often used to check for surface cleanliness before other surface science experiments. acs.org
Low-Energy Electron Diffraction (LEED) provides information about the crystallographic structure of the surface. mpg.de The diffraction pattern can reveal the symmetry and periodicity of the surface atoms, and it is often used in conjunction with STM to determine the atomic structure of surfaces. acs.orgehu.es
Electrochemical Characterization
Electrochemical techniques are vital for evaluating the performance of this compound in applications such as photoelectrochemical cells and sensors.
Cyclic Voltammetry (CV) is used to study the electrochemical behavior of TiO₂ electrodes. mdpi.comresearchgate.net It provides information on redox processes occurring at the electrode-electrolyte interface. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the charge transfer processes and electrical properties of TiO₂ electrodes. mdpi.comacs.orgarxiv.org By applying a small AC potential at different frequencies, EIS can distinguish between different processes such as charge transfer resistance and capacitance at the electrode/electrolyte interface. mdpi.comacs.org This technique can be performed in the dark and under illumination to understand the effect of light on the charge transfer properties. mdpi.comacs.org
Transient Absorption Spectroscopy and Ultrafast Dynamics in this compound
Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of photoexcited charge carriers (electrons and holes) on ultrafast timescales (femtoseconds to nanoseconds). This is crucial for understanding the fundamental steps of photocatalysis, including charge carrier generation, trapping, and recombination. Studies using this technique can reveal the lifetimes of charge carriers and identify transient species that are intermediates in photocatalytic reactions.
In-Situ and Operando Characterization for Reaction Mechanism Elucidation
To understand how this compound functions as a catalyst in real-time, in-situ and operando characterization techniques are employed. These methods allow for the monitoring of the catalyst under actual reaction conditions.
Operando FTIR spectroscopy , for example, can be used to study the surface of a TiO₂ photocatalyst while it is being irradiated and exposed to reactants. rsc.orgresearchgate.net This allows for the direct observation of reaction intermediates and helps to elucidate the reaction mechanism. diva-portal.orgifpenergiesnouvelles.com For instance, operando FTIR studies have been used to investigate the photocatalytic reduction of CO₂ on Pt/TiO₂ catalysts, identifying surface species and their role in the reaction pathway. rsc.orgifpenergiesnouvelles.comrsc.org This approach has revealed the importance of surface carbon species and the central role of acetate (B1210297) species in the photoreduction process. ifpenergiesnouvelles.com
By combining these advanced characterization techniques, researchers can gain a comprehensive understanding of the structure-property relationships in this compound, paving the way for the design of more efficient materials for a wide range of applications.
Research Applications and Underlying Mechanisms of Dioxido Oxo Titanium
Photocatalytic Mechanisms and Applications of Dioxido(oxo)titanium
As a photocatalyst, this compound is prized for its high activity, chemical stability, low cost, and non-toxicity. mdpi.com Its photocatalytic properties are the foundation for numerous applications, including the degradation of pollutants and the production of clean energy. bohrium.comnih.gov The most common crystalline forms, or polymorphs, of TiO2 are anatase, rutile, and brookite, with anatase generally considered the most effective for photocatalysis. bohrium.commdpi.com However, mixtures of anatase and rutile can sometimes exhibit enhanced photocatalytic activity. bohrium.com
Fundamental Principles of Photocatalysis on this compound
The process of photocatalysis on this compound is initiated when the material absorbs a photon of light with energy equal to or greater than its band-gap energy. nih.govcmu.ac.th For the anatase and rutile phases of TiO2, the band gaps are approximately 3.2 eV and 3.0 eV, respectively. acs.org This energy absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band (Equation 1). nih.govmdpi.com
Equation 1: Photo-excitation
TiO₂ + hν → e⁻ (CB) + h⁺ (VB) nih.gov
Reactive Oxygen Species Generation and Reaction Pathways on this compound
Once charge separation is achieved, the electrons and holes migrate to the surface of the this compound particle where they can react with adsorbed species, primarily water and oxygen, to generate highly reactive oxygen species (ROS). bohrium.com
The valence band holes (h⁺) are strongly oxidizing and can react with water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the TiO2 surface to produce hydroxyl radicals (•OH), which are extremely powerful, non-selective oxidants. mdpi.comacs.org
Equation 2: Hydroxyl Radical Formation
Simultaneously, the conduction band electrons (e⁻) can reduce molecular oxygen (O₂) adsorbed on the surface to form superoxide (B77818) radical anions (O₂•⁻). mdpi.comiwaponline.com This superoxide radical can then participate in further reactions to produce other ROS, such as hydroperoxyl radicals (HOO•) and hydrogen peroxide (H₂O₂). nih.govmdpi.com
Equation 3: Superoxide Radical Formation
e⁻ + O₂ → O₂•⁻ mdpi.com
These generated ROS, particularly the hydroxyl radical, are the primary agents responsible for the oxidative degradation of various compounds. iwaponline.com The efficiency and type of ROS generated can be influenced by modifying the TiO2, for instance, through doping with metals like copper, which can enhance the production of both superoxide radicals and hydroxyl radicals. oaepublish.com
Photocatalytic Degradation of Organic Pollutants: Mechanistic Insights
The potent oxidizing power of ROS generated on the illuminated this compound surface is widely exploited for the degradation of a broad range of organic pollutants in water and air. mdpi.comnih.gov The mechanism involves the attack of these radicals on the organic molecules, leading to their progressive breakdown and eventual mineralization into benign products like carbon dioxide (CO₂) and water (H₂O). iwaponline.comresearchgate.net
The degradation process typically follows these steps:
Adsorption: Organic pollutant molecules adsorb onto the surface of the TiO2 catalyst. acs.org
ROS Attack: The generated hydroxyl radicals and other ROS attack the adsorbed organic molecules. This can involve hydrogen abstraction, electrophilic addition, or electron transfer, leading to the formation of organic radical intermediates. researchgate.net
Intermediate Degradation: These intermediates undergo a series of further oxidation reactions, leading to the cleavage of chemical bonds and the formation of smaller, more oxidized fragments like organic acids. tandfonline.com
Mineralization: The final step is the complete oxidation of these intermediates to CO₂, water, and inorganic ions. iwaponline.com
Studies have shown that photogenerated holes can also directly oxidize organic pollutants, although the pathway involving hydroxyl radicals is often dominant. acs.org The effectiveness of the degradation can be influenced by factors such as the pH of the solution, which affects the surface charge of the TiO2 and the speciation of the pollutant. iwaponline.com
| Pollutant Type | Example Compound | Key Findings | Reference |
|---|---|---|---|
| Dyes | Methyl Orange | Photogenerated holes were found to be the main reactive species in the degradation process. CQDs/LM-TiO₂ composites showed high efficiency, degrading 91.04% of the dye in 24 minutes. | acs.orgiwaponline.com |
| Pesticides | Generic Pesticides | Degradation is influenced by pH, which affects the surface charge of TiO2 and the ionization of pesticide molecules. | iwaponline.comnih.gov |
| Aromatic Hydrocarbons | Phenol (B47542) | TiO2 nanomaterials can effectively decompose harmful substances like phenol in wastewater. | labinsights.nl |
| Pharmaceuticals | Sulfamethoxazole | TiO2 nanocomposites are used for the photocatalytic degradation of pharmaceutical contaminants. | nih.gov |
Photocatalytic Hydrogen Production and CO2 Reduction: Mechanistic Studies
Beyond pollutant degradation, this compound photocatalysis is a promising avenue for renewable energy production through water splitting for hydrogen (H₂) generation and the reduction of carbon dioxide (CO₂) into solar fuels.
Hydrogen Production: In this process, a sacrificial agent, often an organic compound like methanol (B129727) or ethanol, is added to the aqueous solution to irreversibly consume the photogenerated holes. mdpi.comacs.org This prevents electron-hole recombination and allows the conduction band electrons to reduce protons (H⁺) from water to produce hydrogen gas. acs.orgresearchgate.net
Equation 4: Hydrogen Evolution
2e⁻ + 2H⁺ → H₂ acs.org
The role of co-catalysts, such as platinum (Pt) nanoparticles deposited on the TiO2 surface, is crucial. acs.orgresearchgate.net These co-catalysts act as active sites for proton reduction, trapping the electrons from the TiO2 conduction band and facilitating the H₂ evolution reaction. researchgate.net Studies have shown a direct correlation between the decay rate of long-lived photogenerated electrons and the activity of H₂ production. acs.orgresearchgate.net Modifying TiO2 by doping with metals like palladium or co-doping with aluminum, zinc, and cerium can narrow the band gap, enhance visible light absorption, and significantly increase hydrogen production rates. mdpi.comrsc.org
CO₂ Reduction: Photocatalytic CO₂ reduction mimics natural photosynthesis, using light energy to convert CO₂ and water into valuable chemical fuels like methane (B114726) (CH₄), methanol (CH₃OH), carbon monoxide (CO), and formic acid (HCOOH). aaqr.orgzhongkefu.com.cn The mechanism involves the adsorption and activation of CO₂ on the TiO2 surface. aaqr.org The photogenerated electrons in the conduction band, which must have a suitable reduction potential, then reduce the adsorbed CO₂. zhongkefu.com.cn
The reaction pathways are complex and can lead to various products. For instance, on Cu-deposited TiO2, the reaction is believed to proceed through a formate (B1220265) (HCOO) intermediate, with H₂COOH being a key species for C-O bond cleavage, ultimately favoring the formation of CH₃OH. rsc.org The presence of surface defects like oxygen vacancies on the TiO2 surface can play an essential role in the adsorption, activation, and reduction of CO₂. aaqr.orgacs.org
| Catalyst System | Primary Products | Key Mechanistic Feature | Reference |
|---|---|---|---|
| TiO₂-based materials | CO, CH₄, CH₃OH, HCOOH | Photo-generated electrons reduce adsorbed CO₂; holes are consumed by H₂O. | aaqr.orgzhongkefu.com.cn |
| nr-Cu/TiO₂ (nanorods) | CH₃OH (favored), CO | Proceeds via a formate (HCOO) pathway with H₂COOH as a key intermediate. | rsc.org |
| Defective anatase TiO₂(101) | CH₄, CH₃OH | Oxygen vacancies play a crucial role in the reaction mechanism. | acs.org |
Photocatalytic Deactivation and Regeneration Mechanisms
A significant challenge in the practical application of this compound photocatalysts is their gradual loss of activity, or deactivation, during operation. researchgate.netdeswater.com The primary mechanism of deactivation is the fouling of the catalyst's active sites by the strong adsorption of reaction intermediates or byproducts that are resistant to further oxidation. researchgate.netdeswater.com For example, during the degradation of toluene, intermediates like benzaldehyde (B42025) and benzoic acid can chemisorb onto the TiO2 surface, blocking active sites. deswater.com In other cases, a carbonaceous layer can form on the catalyst surface. researchgate.net
Several methods have been developed to regenerate the deactivated catalyst and restore its photocatalytic activity:
Washing: Simple washing with water or specific solvents can remove some adsorbed species. tandfonline.comresearchgate.net Washing with overflowing water has been shown to remove adsorbed sulfate (B86663) ions, regenerating the catalyst's activity. scientific.net
Chemical Treatment: Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) can effectively decompose and remove stubborn organic residues, nearly restoring the initial activity. researchgate.net
Thermal Treatment/Annealing: Heating the deactivated catalyst at high temperatures can burn off adsorbed organic deposits. However, this method can sometimes be ineffective or lead to changes in the catalyst's structure. researchgate.net
UV Illumination: In some cases, continued UV illumination in the absence of the pollutant stream can lead to the slow oxidation of the deactivating intermediates, thereby cleaning the surface and restoring activity. cas.cn
The choice of regeneration method depends on the nature of the deactivating species and the specific photocatalytic process. researchgate.netdeswater.com
Energy Conversion Applications and Mechanisms of this compound
Beyond photocatalysis, the unique electronic and material properties of this compound make it a key component in various energy conversion and storage technologies. researchgate.net Its applications span from solar cells to advanced batteries. labinsights.nltdma.info
Dye-Sensitized Solar Cells (DSSCs): this compound is a fundamental material in DSSCs, acting as a wide-bandgap semiconductor photoanode. labinsights.nl In a DSSC, a monolayer of dye molecules is adsorbed onto the surface of a nanoporous TiO2 film. researchgate.net The mechanism involves:
Light absorption by the dye molecules, exciting electrons.
Rapid injection of these excited electrons into the conduction band of the TiO2.
Transport of the electrons through the TiO2 network to an external circuit, generating a current. The large surface area of the nanocrystalline TiO2 film is critical for adsorbing a sufficient amount of dye to harvest a high proportion of incident sunlight. labinsights.nlresearchgate.net
Transparent Solar Cells: Recent research has utilized the properties of TiO2 to develop transparent solar cells. tdma.info TiO2 is an ideal material for this application because it is transparent to visible light while being able to absorb invisible ultraviolet (UV) light to generate a current. tdma.info By coupling TiO2 with nickel oxide (NiO), researchers have created a transparent photovoltaic device that could potentially be integrated into windows, screens, and other surfaces, opening new possibilities for clean energy generation. tdma.info
Lithium-Ion Batteries (LIBs): this compound is also a promising electrode material for LIBs, particularly as an anode material, often in the form of lithium titanate (LTO). tdma.inforesearchgate.net TiO2 offers several advantages over traditional graphite (B72142) anodes:
Safety and Stability: It is more stable during the lithium insertion/extraction process, which reduces safety risks. tdma.info
Fast Charging: The porous structure of nano-TiO2 allows for efficient reaction with lithium, enabling rapid charging capabilities. tdma.info
Long Cycle Life: The reversible reaction with lithium is very stable, leading to a much longer service life for the battery. tdma.info
The mechanism involves the reversible insertion and de-insertion of lithium ions into the crystal lattice of the titanium oxide material. Amorphous TiO2 has also been evaluated as an electrode material due to its good capacity and stability. researchgate.net
Other Energy Applications: this compound nanomaterials are also explored for use in supercapacitors, where their high surface area is advantageous, and in phase change materials for thermal energy storage, where their high thermal stability and conductivity are beneficial. labinsights.nl
Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells: Role of this compound Electron Transport Layers
This compound is a cornerstone material for the electron transport layer (ETL) in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). researchgate.netclausiuspress.com The ETL plays the critical role of extracting photogenerated electrons from the light-absorbing material (the dye in DSSCs or the perovskite in PSCs) and transporting them to the transparent conducting oxide (TCO) electrode, while simultaneously blocking the transport of holes. researchgate.net
In these solar cell architectures, a mesoporous layer of TiO2 nanoparticles is typically employed to provide a high surface area for anchoring the photosensitizer (dye or perovskite). researchgate.netresearchgate.net This large interfacial area maximizes light harvesting and charge injection. The conduction band of TiO2 is suitably positioned to accept electrons from the excited state of many common dyes and perovskite materials. researchgate.net
| Parameter | Pristine TiO2 ETL in PSC | 0.2 SnO2-modified TiO2 ETL in PSC | Reference |
| Average Power Conversion Efficiency (PCE) | ~16.16% | 17.35 ± 1.39% | mdpi.commdpi.com |
| Short-Circuit Current Density (Jsc) | 19.5 mA cm⁻² | 22.58 mA/cm² | ucla.edumdpi.com |
| Open-Circuit Voltage (Voc) | - | 1.041 V | mdpi.com |
| Fill Factor (FF) | - | 75.0% | mdpi.com |
Photoelectrochemical Water Splitting: this compound Photoanodes and Cathodes
Photoelectrochemical (PEC) water splitting is a promising technology for producing hydrogen fuel from water using sunlight. This compound is extensively studied as a photoanode material in PEC cells due to its chemical stability, low cost, and favorable band edge positions for water oxidation. researchgate.netresearchgate.net
However, the large bandgap of pristine TiO2 (around 3.2 eV for the anatase phase) means it can only absorb UV light, which constitutes a small fraction of the solar spectrum. hnu.edu.cn Furthermore, the rapid recombination of photogenerated electron-hole pairs limits the efficiency of the water splitting process. bohrium.com Research efforts are directed at modifying TiO2 to enhance its performance. These strategies include doping with metals or non-metals, creating heterojunctions with other semiconductors, and dye sensitization to extend light absorption into the visible region. mdpi.com
While predominantly used as a photoanode, TiO2 can also be a component in photocathodes for hydrogen evolution. In such configurations, it is often part of a composite material designed to facilitate electron transfer to a co-catalyst where hydrogen production occurs. For instance, modifying a TiO2 electrode with a molecular dye and a water reduction catalyst can enable visible-light-driven hydrogen evolution.
| PEC System Component | Role of this compound | Key Challenges | Improvement Strategies | Reference |
| Photoanode | n-type semiconductor for water oxidation (OER) | Large bandgap, high charge recombination rate | Doping, heterojunction formation, dye sensitization | researchgate.netmdpi.com |
| Cathode | Component in composite photocathodes for hydrogen evolution (HER) | Inefficient electron transfer to co-catalyst | Modification with molecular dyes and catalysts |
Thermoelectric Energy Conversion: this compound as a Component
Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, offering a potential route for waste heat recovery. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. While pristine this compound exhibits poor thermoelectric performance due to its high thermal conductivity and low electrical conductivity, it is being explored as a component in thermoelectric composites. acs.org
For example, adding TiO2 nanoparticles to Mg2Si has been found to significantly reduce electrical resistivity while having a minimal effect on thermal conductivity, leading to an improvement in the ZT value at certain concentrations. aip.org Similarly, in Nb-doped TiO2 ceramics, controlling defect structures can enhance the power factor and reduce thermal conductivity, leading to a higher ZT. acs.org The role of TiO2 in these systems is often to engineer the microstructure and defect chemistry to favorably manipulate electron and phonon transport. acs.orgnasa.gov
| Thermoelectric Composite | Effect of TiO2 Addition | Resulting Property Change | Reference |
| Mg2Si | Addition of 1 vol% TiO2 nanoparticles | ZT value increased by a factor of 2.75 at 300 °C compared to pure Mg2Si | aip.org |
| Nb-doped TiO2 | Optimization of defect structures | Improved power factor and reduced lattice thermal conductivity, leading to a ZT of 0.17 at 873 K | acs.org |
| TiO2/Cu2SnSe3 | Introduction of nano-TiO2 particles | Reduced thermal conductivity; maximum ZT of 0.30 at 700 K for 1.0%TiO2/Cu2SnSe3 composite, a 17% improvement over the matrix material | mdpi.com |
Sensing Applications and Mechanisms of this compound
The high surface-to-volume ratio of nanostructured this compound, along with its electronic properties, makes it a promising material for various sensing applications.
Gas Sensing Mechanisms on this compound (e.g., Chemiresistive Sensing)
This compound is widely investigated for chemiresistive gas sensors. nih.gov The fundamental principle of these sensors is the change in electrical resistance of the TiO2 sensing material upon exposure to a target gas. nih.gov The sensing mechanism involves the adsorption of gas molecules onto the surface of the TiO2, which modulates the width of the electron depletion layer and, consequently, the material's conductivity. frontiersin.org
For an n-type semiconductor like TiO2, in the presence of air, oxygen molecules adsorb on the surface and capture free electrons from the conduction band, forming adsorbed oxygen ions (O2-, O-, or O2-). This process creates an electron-depleted layer, leading to high resistance. wsu.edu When exposed to a reducing gas (e.g., H2, CO, ethanol), the gas molecules react with the adsorbed oxygen ions, releasing the trapped electrons back into the conduction band. nih.gov This narrows the depletion layer and decreases the resistance of the sensor. Conversely, when exposed to an oxidizing gas (e.g., NO2, O3), more electrons are extracted from the conduction band, widening the depletion layer and increasing the resistance. mdpi.com
The sensitivity, selectivity, and operating temperature of TiO2-based gas sensors can be tuned by controlling the material's morphology (nanoparticles, nanotubes, nanosheets), crystal structure (anatase, rutile), and by introducing dopants or forming heterojunctions with other metal oxides. sciopen.comacs.org
| Sensor Type | Target Gas | Sensing Mechanism | Key Findings | Reference |
| TiO2 Nanosheet Array | Military and Improvised Explosives | Chemiresistive | Discriminative identification of 11 explosive vapors at room temperature. | frontiersin.org |
| PVF/TiO2 Nanocomposite | Sulfur Dioxide (SO2) | Chemiresistive | Enhanced sensitivity (83.75%) at a lower operating temperature (150 °C) compared to pristine TiO2. | nih.gov |
| V2O5/TiO2 Heterostructures | Ozone (O3) | Chemiresistive | High response at an optimal working temperature of 300 °C. | acs.org |
Biosensing Principles Utilizing this compound Interfaces
This compound's biocompatibility, chemical stability, and suitable electronic properties make it an attractive material for fabricating biosensors. core.ac.uk TiO2 nanostructures, such as nanoparticles and nanotubes, provide a large surface area for the immobilization of biomolecules like enzymes, antibodies, and DNA. core.ac.ukmdpi.com
The principle of TiO2-based biosensors often relies on electrochemical or optical detection methods. In electrochemical biosensors, the interaction between the immobilized biomolecule and its target analyte leads to a measurable change in the electrical signal (e.g., current, potential). core.ac.uk For instance, an enzyme-based biosensor might detect the product of an enzymatic reaction. The high surface area and good electronic connectivity of TiO2 nanostructures can enhance the sensitivity of these measurements. mdpi.com
Optical biosensors based on TiO2 often utilize its photoluminescence (PL) properties. diva-portal.org The PL of TiO2 nanostructures can be quenched or enhanced upon the binding of specific biomolecules to the surface. diva-portal.org For example, the quenching of TiO2's PL intensity has been used to detect biomolecules like bovine serum albumin (BSA) and DNA. diva-portal.org The formation of a Z-scheme heterostructure, such as with reduced graphene oxide (rGO), can improve the separation of photogenerated carriers in TiO2, leading to enhanced sensitivity in photoelectrochemical biosensors for analytes like glucose. aip.org
| Biosensor Type | Target Analyte | Detection Principle | Key Features of TiO2 Interface | Reference |
| Electrochemical | Cancer Biomarkers | Amperometric | High surface area of nanotubes for biomolecule immobilization, enhanced electron transfer. | core.ac.ukresearchgate.net |
| Photoelectrochemical | Glucose | Z-scheme mechanism with rGO | High separation of electron-hole pairs, strong redox ability, sensitivity of 13.82 μA mM⁻¹ cm⁻². | aip.org |
| Photoluminescence | Salmonella | PL quenching | Low isoelectric point of TiO2 is advantageous for protein immobilization. | diva-portal.org |
Environmental Remediation Applications and Mechanistic Aspects of this compound
This compound is a highly effective photocatalyst for the degradation of a wide range of organic pollutants in water and air. mdpi.comnih.gov This application, known as heterogeneous photocatalysis, utilizes the ability of TiO2 to generate highly reactive oxygen species (ROS) under UV irradiation. hnu.edu.cn
The mechanism of photocatalytic degradation begins with the absorption of a photon with energy greater than the bandgap of TiO2, creating an electron-hole pair. nih.gov The photogenerated holes in the valence band are powerful oxidizing agents and can directly oxidize adsorbed organic pollutants. Alternatively, the holes can react with water or hydroxide ions to form hydroxyl radicals (•OH), which are extremely strong and non-selective oxidizing agents capable of mineralizing most organic compounds into carbon dioxide and water. nih.gov The electrons in the conduction band can react with adsorbed oxygen molecules to form superoxide radical anions (•O2-), which can also contribute to the degradation process. nih.gov
The efficiency of TiO2 photocatalysis is influenced by factors such as the crystalline phase (anatase is generally more photoactive than rutile), particle size, surface area, and the presence of defects. scirp.org A major limitation is that pristine TiO2 is only active under UV light. hnu.edu.cn To overcome this, various modification strategies are employed to extend its activity into the visible light spectrum, including doping with metal or non-metal elements, coupling with other semiconductors to form heterojunctions, and dye sensitization. beilstein-journals.orgnih.gov These modifications can enhance light absorption, improve charge separation, and increase the lifetime of the charge carriers, thereby boosting the photocatalytic efficiency. beilstein-journals.org
| Pollutant Type | TiO2-based Photocatalyst | Key Mechanistic Aspect | Degradation Efficiency | Reference |
| Organic Dyes | Nanoparticulate TiO2 | Generation of hydroxyl radicals under visible light | 99% removal within 120 minutes | scirp.org |
| Pharmaceutical Pollutants (e.g., Acetaminophen) | TiO2 immobilized on glass disks | UV/H2O2/TiO2 system | 95.9% degradation in 120 minutes | mdpi.com |
| 4-chlorophenol, Urea (B33335) | Dual-modified TiO2 (e.g., F-TiO2/Pt) | Synergistic effect of anions and metal deposits enhancing interfacial electron transfer | Simultaneous degradation and H2 production | rsc.org |
| Various Organic Contaminants | Modified TiO2 (doping, heterojunctions) | Enhanced visible light activity and reduced electron-hole recombination | Effective decomposition of dyes, pesticides, pharmaceuticals | nih.gov |
Advanced Oxidation Processes (AOPs) Catalyzed by this compound
This compound is a highly effective photocatalyst widely utilized in Advanced Oxidation Processes (AOPs) for the degradation of organic pollutants in water and air. rsc.orgmdpi.com The fundamental mechanism of TiO₂ photocatalysis involves the generation of electron-hole pairs upon irradiation with light of sufficient energy, typically ultraviolet (UV) light. nih.gov When a photon with energy equal to or greater than the bandgap of TiO₂ (approximately 3.2 eV for the anatase phase) is absorbed, an electron is promoted from the valence band to the conduction band, leaving a hole behind. nih.govmdpi.com
These charge carriers migrate to the catalyst's surface and initiate a series of redox reactions. rsc.org The photogenerated electrons react with adsorbed molecular oxygen to produce superoxide radical anions (O₂•−), while the holes react with water molecules or hydroxide ions to form highly reactive hydroxyl radicals (•OH). rsc.org These reactive oxygen species (ROS) are powerful, non-selective oxidizing agents that can break down a wide range of organic pollutants into simpler, less harmful substances like carbon dioxide and water. royalsocietypublishing.orgingentaconnect.com
The efficiency of TiO₂-catalyzed AOPs is influenced by several factors, including the crystalline structure of the TiO₂ (anatase is generally more photoactive than rutile and brookite), particle size, surface area, and the presence of defects. ingentaconnect.com To overcome the limitation of TiO₂'s wide bandgap, which restricts its activation to the UV portion of the solar spectrum, various modification strategies have been developed. acs.org These include doping with metal or non-metal elements, deposition of noble metals, and forming composites with other semiconductors to enhance visible light absorption and reduce the recombination rate of electron-hole pairs, thereby improving photocatalytic performance. acs.org For instance, combining TiO₂ with other semiconductors like zinc oxide (ZnO) or nickel(II) oxide (NiO) can create heterojunctions that promote charge separation and enhance photocatalytic activity. acs.org
The following table summarizes the degradation efficiency of various pollutants using this compound-based catalysts in AOPs.
| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Reference |
| TiO₂ nanoparticles | Organic pollutants in industrial wastewater | Visible light | 99% within 120 min | ingentaconnect.com |
| Fe₃O₄@TiO₂ | Acid Red 73 | Not specified | 93.56% | acs.org |
| Bare TiO₂ | Acid Red 73 | Not specified | 74.47% | acs.org |
| TiO₂/NiO-TiO₂ bilayer film | Acid orange 7 (AO7) | Not specified | ~8 times higher than ordinary TiO₂ after 48h | acs.org |
Adsorption and Separation Processes Utilizing this compound
This compound nanomaterials are recognized as promising adsorbents for the removal of various contaminants from water, particularly heavy metal ions. scientific.netresearchgate.net Their high surface area, porosity, chemical stability, and the presence of surface hydroxyl groups contribute to their excellent adsorption capabilities. scientific.netmdpi.com The adsorption process can involve both physisorption and chemisorption, with the specific mechanism being highly dependent on factors such as pH, the nature of the adsorbate, and the surface properties of the TiO₂. scientific.net
The pH of the solution plays a crucial role in the adsorption of heavy metals onto TiO₂. The surface of TiO₂ can become positively or negatively charged depending on the pH relative to its point ofzero charge (pHpzc). At a pH below the pHpzc, the surface is positively charged, favoring the adsorption of anionic species. Conversely, at a pH above the pHpzc, the surface is negatively charged, which enhances the uptake of cationic metal ions due to electrostatic attraction and reduced competition from protons. scientific.net
To further improve the adsorption capacity and selectivity of TiO₂, surface modification is a common strategy. Functionalization with groups like sulfhydryl (-SH) has been shown to significantly enhance the removal of heavy metal ions such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). mdpi.comnih.gov The sulfhydryl groups have a strong affinity for these soft metal ions, forming stable complexes and leading to high removal efficiencies. mdpi.com
The table below presents the adsorption capacities of this compound for different heavy metal ions under varying pH conditions.
| Adsorbent | Metal Ion | pH | Adsorption Capacity (mg/g) | Reference |
| TiO₂ nanoparticles | Pb(II) | 3 | 30.80 | scientific.net |
| TiO₂ nanoparticles | Cd(II) | 3 | 10.02 | scientific.net |
| TiO₂ nanoparticles | As(V) | 3 | 8.45 | scientific.net |
| TiO₂ nanoparticles | Cu(II) | 3 | 2.73 | scientific.net |
| TiO₂ nanoparticles | Cd(II) | 7 | 26.75 | scientific.net |
| TiO₂ nanoparticles | Pb(II) | 7 | 26.20 | scientific.net |
| TiO₂ nanoparticles | As(V) | 7 | 8.50 | scientific.net |
| TiO₂ nanoparticles | Cu(II) | 7 | 5.05 | scientific.net |
Biomedical Interface Research with this compound
The interaction of this compound with biological systems is a critical area of research, particularly in the context of biomedical implants and devices. Its biocompatibility is a key attribute that has led to its widespread use. This section focuses on the fundamental interactions at the cellular and molecular level, strictly excluding clinical data.
Interaction Mechanisms of this compound Nanomaterials with Biological Systems at the Cellular and Molecular Level
The biological response to a material is initiated by the interactions at its surface. When a this compound-based material is introduced into a biological environment, the first event is the adsorption of proteins from the surrounding fluids. royalsocietypublishing.orgresearchgate.net This adsorbed protein layer mediates the subsequent cellular interactions, such as cell adhesion. researchgate.net The composition and conformation of the adsorbed proteins are influenced by the surface properties of the TiO₂, including its chemistry, charge, wettability, and topography. royalsocietypublishing.orgresearchgate.net
Protein Adsorption: Molecular dynamics simulations have shown that protein subdomains with different secondary structures (α-helices and β-sheets) adsorb differently to the various crystalline phases of TiO₂ (rutile, anatase, and brookite). royalsocietypublishing.org Anatase surfaces have been found to lead to the strongest intrinsic adsorption for certain proteins like fibronectin modules. royalsocietypublishing.org The adsorption is primarily driven by the interaction of negatively charged carboxylate groups on the protein with the exposed titanium atoms on the surface, assisted by hydrogen bonding. royalsocietypublishing.org One suggested mechanism for protein adsorption involves the binding of calcium ions to the TiO₂ surface, which then interact with calcium-binding proteins. nih.gov
Cell Adhesion: Cell adhesion to TiO₂ surfaces is a crucial factor for the integration of biomedical implants. scientific.netnih.gov The adhesion of osteoblasts (bone-forming cells) can be influenced by surface modifications. For example, UV irradiation of TiO₂ films can promote cell adhesion, possibly due to the formation of surface hydroxyl groups. scientific.net The nanostructure of the TiO₂ surface also plays a significant role; nanotubes with specific diameters can modulate the adhesion of osteoblast-like cells. rsc.org The adsorption of specific proteins, such as fibronectin, is critical for mediating cell adhesion. nih.gov The Pro-His-Ser-Arg-Asn (PHSRN) peptide sequence within fibronectin has been identified as being particularly important for its binding to TiO₂ surfaces and subsequent cell attachment. nih.gov
Gene Expression Modulation: this compound nanoparticles can modulate gene expression in cells they interact with. mdpi.comprecisionnanomedicine.com Studies have shown that exposure to TiO₂ nanoparticles can alter the expression of genes involved in various cellular processes. For instance, in A549 lung cells, TiO₂ nanoparticles were found to affect the phosphoproteome, which in turn influences cellular pathways related to apoptosis, the cell cycle, and the DNA damage response. nih.gov In plant cells, TiO₂ nanoparticles have been observed to modulate the expression of genes encoding antioxidant enzymes and heat shock proteins, which are involved in stress responses. mdpi.com However, some studies have reported no significant changes in the expression of certain genes, such as those associated with the dopaminergic system in neuronal cells, at non-toxic concentrations. mdpi.com
Biocompatibility Studies of this compound as a Biomaterial Component: Fundamental Material-Biology Interactions
The excellent biocompatibility of this compound is a primary reason for its extensive use in biomedical applications, such as orthopedic and dental implants. researchgate.netnih.govnih.gov This biocompatibility stems from a combination of its surface properties and its interaction with the biological environment. researchgate.netnih.gov
A key factor is the formation of a stable, passive oxide layer on the surface of titanium and its alloys when exposed to air or bodily fluids. researchgate.netmdpi.com This layer is highly resistant to corrosion, which minimizes the release of potentially harmful ions into the body. researchgate.net Even if titanium ions are released, they are thought to be quickly stabilized in body fluids, reducing their toxicity. researchgate.net
The surface of the TiO₂ layer possesses hydroxyl groups that can dissociate, leading to a balanced distribution of positive and negative charges. researchgate.net This results in a low electrostatic force at the surface, which is believed to promote the natural adsorption of proteins while preserving their native conformation. researchgate.net This is crucial for subsequent positive cellular responses. researchgate.net The surface properties, such as roughness and chemistry, can be tailored to enhance biocompatibility. For example, creating a nanostructured surface can improve the adhesion and proliferation of osteoblasts. ingentaconnect.com Studies have shown that TiO₂ coatings can foster the proliferation and adhesion of osteoblasts. unirioja.es
The table below summarizes findings from biocompatibility studies on this compound.
| Material/Surface | Cell Type | Observation | Reference |
| TiO₂ thin films | Dorsal root ganglion (DRG) neurons | Supported the culture of living neurons with normal electrical behavior. | nih.gov |
| Cobalt-containing TiO₂ coatings on Ti | Osteoblasts | Promoted adhesion and proliferation compared to unmodified Ti. | ingentaconnect.com |
| TiO₂ nanoparticles | MG63 osteoblast-like cells | Improved cell viability and proliferation at various concentrations. | dovepress.com |
| Sol-gel derived TiO₂ coatings on magnesium alloy | Osteoblasts | Fostered proliferation and cell adhesion after three days of incubation. | unirioja.es |
Design of this compound for Drug Delivery Systems: Fundamental Material Design and Release Mechanisms
This compound nanostructures are being extensively investigated as carriers for drug delivery systems due to their biocompatibility, stability, and the ease with which their surfaces can be functionalized. mdpi.comnih.gov The design of these systems focuses on controlling the release of therapeutic agents to specific targets, thereby enhancing efficacy and reducing side effects. mdpi.comacs.org
The morphology and pore structure of TiO₂ nanomaterials are critical design parameters that influence drug loading and release kinetics. mdpi.com Mesoporous TiO₂ with tunable pore sizes (2-50 nm) allows for the controlled release of drugs. mdpi.com Hollow TiO₂ nanoparticles have also been developed, exhibiting pH-responsive drug release, where the release rate increases in more acidic environments, a characteristic that can be exploited for targeting tumor tissues which are often more acidic than normal tissues. mdpi.com
Surface functionalization is a key strategy in the design of TiO₂-based drug delivery systems. mdpi.com Attaching specific ligands or polymers to the nanoparticle surface can provide several advantages, including:
Controlled Release: Polymers can act as "gatekeepers," blocking the release of the drug until a specific stimulus is applied. nih.gov For example, polyethyleneimine (PEI) has been used to create a UV-light-controlled release system. nih.gov
Targeting: Ligands that bind to receptors overexpressed on cancer cells, such as folic acid, can be conjugated to the TiO₂ surface to achieve targeted delivery. nih.gov
Improved Biocompatibility and Stability: Surface coatings can enhance the stability of the nanoparticles in biological fluids and improve their biocompatibility. mdpi.com
Drug release from TiO₂ carriers can be triggered by various internal or external stimuli. mdpi.com
pH-Responsive Release: As mentioned, the acidic microenvironment of tumors can trigger drug release from appropriately designed TiO₂ nanocarriers. mdpi.com
Light-Triggered Release: The photocatalytic properties of TiO₂ can be harnessed to trigger drug release upon exposure to light, typically UV light. nih.gov
Other Stimuli: Other potential triggers include ultrasound and magnetic fields. mdpi.com
The loading of drugs onto TiO₂ surfaces is often achieved through mechanisms such as direct coating, adsorption, or incorporation into biodegradable polymer coatings. nih.gov
This compound in Tissue Engineering Scaffolds: Material Integration and Cell Response at Interface
This compound is a promising material for the fabrication of scaffolds in bone tissue engineering. researchgate.netamegroups.org Scaffolds provide a three-dimensional template that supports cell attachment, proliferation, differentiation, and the formation of new tissue. nih.govmdpi.com The ideal scaffold should be biocompatible, biodegradable at a rate that matches new tissue formation, and possess appropriate mechanical properties and an interconnected porous structure to facilitate nutrient transport and cell infiltration. nih.gov
While TiO₂ itself is bioinert, its surface can be modified to enhance its bioactivity and promote osseointegration. amegroups.orgfrontiersin.org Creating nano-scale surface features, such as nanotubes or nanorods, on TiO₂ scaffolds can significantly improve protein adsorption and subsequent cell responses. amegroups.org These nanostructures have been shown to enhance the adhesion, proliferation, and osteogenic differentiation of bone marrow mesenchymal stem cells. mdpi.com The diameter of TiO₂ nanotubes, for instance, has been found to modulate the adhesion and differentiation of osteoblast-like cells. rsc.org
Coatings are another effective way to improve the performance of TiO₂ scaffolds. amegroups.org Applying coatings of bioactive materials like hydroxyapatite (B223615) can promote the formation of calcium phosphates on the surface, which is beneficial for bone bonding. frontiersin.org Functionalization with biomolecules such as alkaline phosphatase (ALP) can further enhance cell-material interactions. researchgate.net
The cellular response at the interface of TiO₂ scaffolds is critical for successful tissue regeneration. Studies have shown that cells cultured on TiO₂ scaffolds exhibit good viability and proliferation. researchgate.net For example, scaffolds coated with a bioactive glass and functionalized with ALP demonstrated excellent cell-material and cell-cell interactions with human osteosarcoma cells (MG-63). researchgate.net Furthermore, modifying TiO₂ surfaces with copper has been shown to impart pro-angiogenic and anti-inflammatory properties, which are beneficial for guided bone regeneration. amegroups.org
Theoretical and Computational Studies of Dioxido Oxo Titanium
Molecular Dynamics Simulations of Dioxido(oxo)titanium Surface Processes
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms and molecules. For this compound, MD simulations provide detailed insights into dynamic processes occurring at its surfaces, which are crucial for applications in catalysis, photocatalysis, and biocompatibility. uni-bremen.denih.govresearchgate.net These simulations can model complex phenomena such as surface reconstruction, sintering of nanoparticles, and the interaction of the surface with its environment, particularly with water. researchgate.netresearchgate.net
Classical MD simulations, which use force fields to describe the interactions between atoms, have been employed to study the sintering process of TiO2 nanoparticles. researchgate.net These simulations have shown that the process is strongly influenced by temperature and the initial orientation of the nanoparticles, with surface diffusion playing a significant role. researchgate.netresearchgate.net The development of accurate interatomic potentials is crucial for the reliability of these simulations. researchgate.net
A significant area of research is the interaction of water with TiO2 surfaces, which is fundamental to its photocatalytic activity and its use in biomedical implants. nih.govresearchgate.net MD simulations have been used to investigate the structure and dynamics of water molecules at the TiO2-water interface. mdpi.comtandfonline.com These studies have revealed that the presence of surface defects, such as oxygen vacancies, can significantly alter the structure of water near the surface by disrupting the hydrogen bond network. mdpi.com Reactive MD simulations, using force fields like ReaxFF, can model chemical reactions, such as the dissociation of water on different TiO2 surfaces. nih.govresearchgate.net These simulations have shown that different crystal faces of TiO2 exhibit varying reactivity towards water dissociation. nih.govresearchgate.net
Furthermore, MD simulations are used to study the adsorption of biological molecules, such as lipids and peptides, onto TiO2 surfaces. acs.orgdiva-portal.org These studies are essential for understanding the biocompatibility of TiO2 and for designing novel biomaterials. uni-bremen.de
Table 9.2-1: Key Findings from MD Simulations of this compound Surface Processes
| Process Studied | Key Finding | Simulation Type | Reference |
| Nanoparticle Sintering | Strongly affected by temperature and initial orientation; dominated by surface diffusion. | Classical MD | researchgate.netresearchgate.net |
| Water-Surface Interaction | Oxygen vacancies disrupt the hydrogen bond network of water near the surface. | Classical & Ab Initio MD | mdpi.com |
| Water Dissociation | Different crystal faces exhibit varying reactivity for water dissociation. | Reactive MD (ReaxFF) | nih.govresearchgate.net |
| Lipid Adsorption | Strong affinity of lipid headgroups to TiO2 surfaces, leading to aggregate formation. | Atomistic MD | acs.orgdiva-portal.org |
Density Functional Theory (DFT) for Defect and Doping Effects in this compound
Density Functional Theory (DFT) is a cornerstone for investigating the influence of defects and dopants on the properties of this compound. harvard.eduuvsq.fr Intrinsic point defects, such as oxygen vacancies and titanium interstitials, and extrinsic dopants can dramatically alter the electronic, optical, and catalytic properties of TiO2. researchmap.jpuoeld.ac.ke
DFT calculations have been systematically employed to determine the formation energies and electronic structures of various point defects. harvard.eduaip.org Oxygen vacancies are among the most studied defects, as they are believed to play a crucial role in the photocatalytic activity of TiO2. researchmap.jp Calculations have shown that oxygen vacancies introduce defect states within the band gap, which can act as trapping sites for charge carriers. aip.orguoeld.ac.ke The position of these defect states in the band gap depends on the theoretical method used. aip.org For instance, using a DFT+U approach, these states are found to be localized on titanium atoms, effectively creating Ti³⁺ ions. aip.org
However, standard DFT functionals can sometimes provide an inaccurate description of defects and dopants in metal oxides. uvsq.fr The use of corrected methods like DFT+U or hybrid functionals is often necessary to obtain results that are in better agreement with experimental observations. aip.orguvsq.fr
Table 9.3-1: DFT Calculated Properties of Defects in this compound
| Defect/Dopant | Calculated Effect | DFT Method | Reference |
| Oxygen Vacancy | Introduces gap states, localization of electrons on Ti sites. | DFT+U | aip.org |
| Titanium Interstitial | Donates electrons to the crystal, creating gap states. | DFT+U | aip.org |
| 3d Transition Metals (V, Cr, Mn, Fe, Co) | Introduce occupied levels within the band gap. | FLAPW-GGA | researchgate.net |
| Nitrogen (N) | Can lead to the formation of oxygen vacancies, enhancing visible light activity. | DFT | researchgate.net |
| Lanthanum (La) | The location of La and oxygen vacancies significantly impacts the electronic structure. | GGA-PBE | aip.org |
Multiscale Modeling of this compound Photoreactivity
At the quantum mechanical (QM) level, methods like DFT and time-dependent DFT (TD-DFT) are used to study the initial steps of photoreactivity: the absorption of a photon, the creation of an electron-hole pair (exciton), and the nature of the excited state. nih.govresearchgate.net These calculations provide insights into the electronic structure of the photocatalyst and how it is modified by factors such as surface defects, dopants, and adsorbed molecules. rsc.org
At a larger scale, molecular dynamics (MD) simulations can be used to study the dynamics of charge carriers (electrons and holes) and their interaction with the crystal lattice and the surrounding environment, such as water or organic molecules. rsc.orgrsc.org Classical MD can describe the structural evolution of the system, while more advanced techniques can incorporate the quantum nature of the charge carriers. rsc.org
By combining QM and MD methods (QM/MM), it is possible to treat a small, reactive part of the system with high-level quantum mechanics while the rest of the system is described by a classical force field. rsc.org This approach allows for the study of complex photocatalytic reactions at surfaces, such as water splitting or the degradation of pollutants. rsc.org Kinetic Monte Carlo (kMC) simulations can then be used to model the long-time evolution of the system, taking into account the rates of various elementary steps (e.g., adsorption, desorption, surface reaction) obtained from QM or QM/MM calculations.
This multiscale approach is crucial for designing more efficient photocatalysts by providing a rational basis for optimizing material properties such as particle size, morphology, and surface chemistry. rsc.orgmdpi.com
Table 9.4-1: Multiscale Modeling Approaches for this compound Photoreactivity
| Scale | Computational Method | Information Obtained | Reference |
| Quantum (Electronic) | DFT, TD-DFT | Electronic structure, light absorption, exciton (B1674681) formation. | nih.govresearchgate.net |
| Atomistic (Structural) | Molecular Dynamics (MD) | Charge carrier dynamics, structural evolution, interaction with adsorbates. | rsc.orgrsc.org |
| Mesoscopic (Kinetics) | Kinetic Monte Carlo (kMC) | Long-time evolution of reactions, overall reaction rates. | rsc.org |
| Combined | QM/MM | Detailed mechanism of surface reactions. | rsc.org |
Computational Predictions of Novel this compound Architectures and Properties
Computational methods are not only used to study existing forms of this compound but also to predict new, undiscovered structures with potentially superior properties. researchgate.netacs.org By using global optimization algorithms, such as evolutionary algorithms, coupled with first-principles calculations, it is possible to search the vast landscape of possible atomic arrangements to identify new, stable or metastable polymorphs of TiO2. researchgate.netrsc.org
These predictive studies aim to design materials with specific functionalities, such as a lower band gap for more efficient absorption of visible light in solar cells and photocatalysis. researchgate.netacs.org For example, a multiobjective differential evolution method has been used to predict new TiO2 phases with significantly lower band gaps (e.g., 1.95 eV and 2.64 eV) compared to the common rutile and anatase phases. researchgate.netacs.org The stability of these newly predicted structures is then verified by calculating their formation energies and phonon dispersion curves to ensure they are dynamically stable. researchgate.netacs.org
Computational predictions also extend to nanostructures, such as nanoparticles, nanotubes, and two-dimensional nanosheets. acs.orgarxiv.org First-principles calculations can determine the structural, electronic, and mechanical properties of these novel architectures. acs.org For instance, studies on single-layered lepidocrocite-type TiO2 have shown that its band gap is larger than that of the bulk polymorphs due to quantum confinement effects. acs.org The prediction of novel high-pressure phases of TiO2 is another active area of research, with calculations identifying new structures with higher coordination numbers that become stable at extreme pressures. nih.gov
These computational predictions provide a roadmap for experimental efforts to synthesize new materials with tailored properties for a wide range of applications, accelerating the discovery and design of advanced functional materials. mdpi.comresearchgate.net
Table 9.5-1: Computationally Predicted Novel this compound Structures
| Predicted Structure | Predicted Property | Computational Method | Reference |
| PI (Pnma) phase | Band gap of 1.95 eV | Multiobjective differential evolution (MODE) + DFT | researchgate.netacs.org |
| CI (C2) phase | Band gap of 2.64 eV | Multiobjective differential evolution (MODE) + DFT | researchgate.netacs.org |
| I4/mmm phase | Stable at pressures above 650 GPa, 10-fold coordination. | DFT | nih.gov |
| Single-layered lepidocrocite TiO2 | Band gap of 3.15 eV, anisotropic dielectric constant. | DFT | acs.org |
Emerging Research Directions and Future Outlook for Dioxido Oxo Titanium
Artificial Intelligence and Machine Learning in Dioxido(oxo)titanium Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in materials science, and TiO₂ research is no exception. These computational approaches can accelerate the discovery and optimization of TiO₂-based materials by predicting properties and identifying optimal synthesis parameters from vast datasets, thus reducing the need for extensive and time-consuming laboratory experiments. acs.org
Researchers are employing various ML models to unravel the complex relationships between synthesis conditions, material structure, and functional properties. For instance, Artificial Neural Networks (ANNs) have been successfully used to model and predict the outcomes of hydrothermal synthesis, allowing for precise control over the size and shape of TiO₂ nanoparticles by tuning parameters like pH, temperature, and precursor concentrations. inrim.it Another study utilized a Gaussian process regression (GPR) model to accurately predict the energy band gap of doped TiO₂ photocatalysts based on their lattice parameters and surface area, achieving a high correlation coefficient of 99.99% with experimental data. acs.orgbohrium.com Such predictive models are crucial for designing materials with tailored optical properties for specific photocatalytic applications. acs.orgbohrium.com
Beyond property prediction, ML algorithms are also being used to optimize processes. For example, ML models like random forest and XGBoost have been employed to predict the thickness of plasma electrolytic oxidation (PEO) coatings containing TiO₂, identifying pulse frequency and TiO₂ concentration as the most influential variables. beilstein-journals.org This data-driven approach facilitates the development of more efficient and cost-effective coating processes. beilstein-journals.org Similarly, ML has been applied to predict the surface characteristics of TiO₂ nanostructures formed during anodization, aiding in the fabrication of materials with desired properties like superhydrophilicity or superhydrophobicity. nih.gov
The table below summarizes some of the machine learning models and their applications in this compound research.
| Machine Learning Model | Application | Key Findings |
| Artificial Neural Network (ANN) | Prediction of TiO₂ nanoparticle morphology in hydrothermal synthesis. inrim.it | Accurately predicts nanoparticle size and aspect ratio based on synthesis parameters. inrim.it |
| Gaussian Process Regression (GPR) | Prediction of the energy band gap of doped-TiO₂ photocatalysts. acs.orgbohrium.com | Achieves high accuracy in predicting band gaps from structural and morphological data. acs.orgbohrium.com |
| Random Forest and XGBoost | Optimization of Plasma Electrolytic Oxidation (PEO) coatings containing TiO₂. beilstein-journals.org | Predicts coating thickness and identifies key process variables for optimization. beilstein-journals.org |
| Various ML Algorithms (e.g., Random Forest, Decision Tree) | Prediction of TiO₂ nanostructure formation during anodization. nih.gov | High prediction accuracy for the presence of pores and surface characteristics. nih.gov |
| Artificial Neural Network (ANN) with Genetic Algorithm | Optimization of dye adsorption onto TiO₂ nanoparticles loaded on activated carbon. researchgate.net | Provides a predictive model for adsorption system behavior with high accuracy. researchgate.net |
Sustainable Synthesis Routes for this compound
Traditional physical and chemical methods for synthesizing TiO₂ nanoparticles often involve high energy consumption and the use of hazardous chemicals. mdpi.com Consequently, there is a growing emphasis on developing sustainable and eco-friendly "green" synthesis routes. These methods utilize biological entities like plants, bacteria, and fungi, or biomolecules such as amino acids and proteins, as reducing and capping agents. mdpi.commdpi.comsemanticscholar.org
Plant-extract-mediated synthesis is a prominent green chemistry approach. researchgate.netscilit.com Extracts from various parts of plants, including leaves, fruits, and roots, contain phytochemicals like flavonoids, alkaloids, and terpenoids that can facilitate the formation of TiO₂ nanoparticles. semanticscholar.orgijpbs.com For example, leaf extracts from Moringa oleifera and Juniperus phoenicea have been successfully used to synthesize crystalline TiO₂ nanoparticles with specific sizes and shapes. ijpbs.commdpi.com These biosynthesized nanoparticles have demonstrated enhanced photocatalytic and antimicrobial activities. mdpi.commdpi.com
Bio-inspired synthesis, which mimics natural biomineralization processes, offers another sustainable pathway. mdpi.com In this approach, biomolecules like amino acids are used to control the crystallization, phase, and morphology of TiO₂ during synthesis. mdpi.comacs.org Studies have shown that different amino acids can selectively influence the formation of anatase, rutile, or brookite phases and control the particle shape. acs.org This method allows for the synthesis of crystalline TiO₂ at lower temperatures compared to conventional methods. mdpi.com
The table below provides examples of green and bio-inspired synthesis methods for this compound nanoparticles.
| Biological Source/Molecule | Precursor | Resulting TiO₂ Characteristics | Potential Application |
| Moringa oleifera leaf extract ijpbs.com | Not specified | Crystalline nanoparticles, size ~12 nm. ijpbs.com | Antimicrobial, photocatalysis. ijpbs.com |
| Juniperus phoenicea leaf extract mdpi.com | Not specified | Spherical, rutile phase, size 10-30 nm. mdpi.com | Antibacterial, antifungal, cytotoxic. mdpi.com |
| Various plant extracts (Plum, Kiwi, Peach) ijpbs.com | Not specified | Nanoparticles with sizes ranging from 47.1 to 200 nm. ijpbs.com | Not specified |
| Amino Acids acs.org | Titanium tetrachloride (TiCl₄) | Control over phase (anatase, rutile, brookite) and particle shape. acs.org | Photocatalysis, electrochromics, sensors. acs.org |
| E. coli (biotemplate) mdpi.com | Titanium precursor | Graphene-based hierarchical structure of anatase TiO₂ nanoparticles/nanorods. mdpi.com | Anode material for lithium-ion batteries. mdpi.com |
Integration of this compound into Hybrid Systems for Enhanced Functionality
To overcome some of the intrinsic limitations of pure TiO₂, such as its wide bandgap which restricts its activity to the UV region of the spectrum, researchers are integrating it into hybrid systems. upc.edu By combining TiO₂ with other materials like carbon-based nanostructures, polymers, or other metal oxides, it is possible to create multifunctional materials with enhanced properties and new applications. nih.govresearchgate.net
One of the most promising areas of research is the development of TiO₂-graphene hybrid materials. upc.edunih.gov Graphene's exceptional electronic conductivity and large surface area can help to improve charge separation and transport in TiO₂, thereby enhancing its photocatalytic efficiency. upc.eduresearchgate.net These hybrids have shown improved performance in the degradation of organic pollutants and in energy storage applications, such as lithium-ion batteries. nih.govresearchgate.netacs.org For instance, three-dimensional TiO₂/graphene hybrids have demonstrated high specific capacity and excellent cyclic stability as freestanding electrodes for lithium-ion batteries. nih.govresearchgate.net
TiO₂ has also been integrated into polymer-based hybrid systems. For example, TiO₂ nanoparticles have been used to decorate polymer microcapsules containing a phase change material (PCM). acs.org These bifunctional microcapsules exhibit both thermal energy storage capabilities from the PCM and photocatalytic activity from the TiO₂. acs.org In another approach, TiO₂ has been grafted onto sulfonated polysulfone (sPSU) to create nanocomposite membranes for proton exchange membrane fuel cells (PEMFCs). mdpi.com The addition of a GO-TiO₂ hybrid filler resulted in membranes with improved mechanical properties and high proton mobility, especially in low humidity conditions. mdpi.com
The table below highlights some examples of this compound-based hybrid systems and their enhanced functionalities.
| Hybrid System Components | Synthesis/Integration Method | Enhanced Functionality | Application |
| TiO₂ / Graphene nih.govresearchgate.net | Self-assembly followed by hydrothermal reduction. nih.govresearchgate.net | Improved photocatalytic efficiency, high specific capacity, enhanced rate capability. nih.govresearchgate.net | Photocatalysis, Lithium-ion batteries. nih.govresearchgate.net |
| TiO₂ / Graphene Oxide (GO) mdpi.com | One-pot hydrothermal procedure. mdpi.com | Improved mechanical properties, high water-retention, remarkable proton mobility. mdpi.com | Proton exchange membranes for fuel cells. mdpi.com |
| TiO₂ / Polymer Microcapsules with Phase Change Material (PCM) acs.org | One-pot non-Pickering emulsion templated suspension polymerization. acs.org | Concurrent thermal energy storage and photocatalytic activity. acs.org | Thermal energy storage, depollution. acs.org |
| TiO₂ / Carbon (from renewable resources) nih.gov | Various methods including sol-gel nanocasting. | Enhanced photocatalytic activity due to high surface area. nih.gov | Environmental remediation (water and air purification). nih.gov |
In-Situ and Operando Characterization of this compound Reaction Mechanisms
A fundamental understanding of the reaction mechanisms at the surface of TiO₂ is crucial for designing more efficient catalysts and devices. In-situ and operando spectroscopic techniques are powerful tools that allow researchers to study the catalyst under real working conditions, providing real-time information about the dynamic changes occurring during a reaction. researchgate.net
Operando Fourier Transform Infrared (FTIR) spectroscopy is widely used to investigate the surface of TiO₂ during photocatalytic reactions. diva-portal.orgmdpi.com This technique can identify reaction intermediates and products as they form on the catalyst surface. For example, in the photocatalytic oxidation of acetaldehyde, in-situ FTIR has been used to observe the formation of crotonaldehyde (B89634) and formate (B1220265) species, revealing key steps in the reaction pathway. diva-portal.org Similarly, operando FTIR studies on the photoreduction of CO₂ over Pt/TiO₂ catalysts have highlighted the central role of acetate (B1210297) species in the reaction mechanism. ifpenergiesnouvelles.com
Operando X-ray Absorption Spectroscopy (XAS) is another powerful technique that provides element-specific information about the electronic and local atomic structure of the catalyst during operation. kit.edumdpi.com XAS has been used to investigate the state of co-catalysts, such as platinum (Pt) or nickel-copper (NiCu) alloys, on TiO₂ during photocatalytic hydrogen evolution. acs.orgbohrium.comunimi.it These studies have shown that the co-catalyst can undergo reduction and aggregation under reaction conditions, and that the metallic states of the co-catalyst are the active species for hydrogen production. acs.orgbohrium.comunimi.it The combination of operando XAS with other techniques like mass spectrometry allows for direct correlation between the catalyst's state and its activity. bohrium.com
These advanced characterization techniques are providing unprecedented insights into the complex processes that govern the performance of TiO₂-based materials, paving the way for the rational design of next-generation catalysts.
Standardization and Reproducibility in this compound Nanomaterials Research
Despite the rapid progress in TiO₂ nanomaterials research, a significant challenge remains in the form of standardization and reproducibility. mdpi.com The physicochemical properties and, consequently, the functional performance and potential biological effects of TiO₂ nanoparticles can vary significantly depending on their size, shape, crystal structure, and surface chemistry. This variability, coupled with a lack of standardized protocols for synthesis, characterization, and testing, often leads to inconsistent and difficult-to-compare results across different studies. mdpi.comresearchgate.net
There is a growing consensus on the need for standardized methods for the dispersion and characterization of TiO₂ nanoparticles in relevant media to ensure the reliability and reproducibility of research findings. nist.gov Efforts are underway to develop validated protocols, for instance, for creating stable and well-characterized dispersions of TiO₂ nanoparticles in biological media for toxicological studies. nist.gov Such standardized approaches involve optimizing dispersion parameters, validating particle size distribution, and ensuring stability over time. nist.gov
The development of certified reference materials for TiO₂ nanoparticles with well-defined properties is also crucial for improving the quality and comparability of data. Furthermore, there is a need for more robust and reproducible methods for number-based particle sizing, especially for industrially relevant materials that are often irregularly shaped and prone to agglomeration. beilstein-journals.org Addressing these challenges in standardization and reproducibility is essential for advancing our fundamental understanding of TiO₂ nanomaterials and for their reliable application in various technologies. bham.ac.ukaip.org
Q & A
Basic Research: What are the standard methods for synthesizing and characterizing titanium dioxide nanoparticles, and how can reproducibility be ensured?
Answer:
Titanium dioxide nanoparticles are commonly synthesized via sol-gel, hydrothermal, or solvothermal methods. For reproducibility:
- Sol-gel synthesis : Use titanium alkoxide precursors (e.g., titanium isopropoxide) hydrolyzed in acidic/alkaline media. Control hydrolysis rate by adjusting pH and temperature .
- Hydrothermal synthesis : Optimize autoclave conditions (e.g., 150–250°C, 12–24 hrs) to regulate crystallite size and phase (anatase vs. rutile) .
- Characterization :
- XRD : Confirm phase purity and crystallite size using Rietveld refinement for polymorph quantification .
- TEM/BET : Assess particle morphology and surface area. For TEM, use sonication to avoid agglomeration artifacts .
- UV-Vis spectroscopy : Determine bandgap energy via Tauc plots; anatase typically exhibits ~3.2 eV .
Advanced Research: How does the core architecture of titanium(IV)-oxo clusters (TOCs) influence their photocatalytic and antimicrobial properties?
Answer:
The {TiₐO₆} core structure and ligand coordination critically impact functionality:
- Photocatalytic activity : TOCs stabilized by 9-fluorene-carboxylate ligands exhibit enhanced UV/visible light absorption due to ligand-to-metal charge transfer. Activity trends correlate with core symmetry and Ti–O–Ti bond angles .
- Antimicrobial mechanisms : Reactive oxygen species (ROS) generation is structure-dependent. TOCs with open-core architectures (e.g., Ti₅O₇ cores) show higher ROS yields against Gram-positive bacteria due to improved surface interactions .
- Experimental validation : Use single-crystal XRD to confirm core structures, and integrate TOCs into polymer matrices (e.g., PMMA) to prevent hydrolysis during antimicrobial assays .
Data Contradiction: How can researchers resolve discrepancies in reported bandgap energies for TiO₂ polymorphs?
Answer:
Discrepancies often arise from synthesis conditions or characterization limitations:
- Phase impurities : Use Rietveld refinement (XRD) to quantify anatase/rutile ratios. Even 5% rutile in anatase can reduce the effective bandgap .
- Size effects : Nanoparticles <10 nm exhibit quantum confinement, widening the bandgap. Compare data normalized to crystallite size (via Scherrer equation) .
- Measurement techniques : UV-Vis may overestimate bandgaps due to light scattering. Complement with diffuse reflectance spectroscopy (DRS) for accurate results .
Experimental Design: What critical factors should be considered when optimizing TiO₂-based photocatalysts for organic pollutant degradation?
Answer:
- Substrate adsorption : Pre-adsorption studies (e.g., using Langmuir isotherms) to ensure pollutant-catalyst interaction. Hydrophobic pollutants require surface-modified TiO₂ (e.g., silane-functionalized) .
- Light source : Match wavelength to TiO₂’s bandgap (UV for anatase; visible light for doped TiO₂). Use actinometry to quantify photon flux .
- Reaction kinetics : Monitor intermediates via LC-MS to avoid false conclusions from incomplete degradation. Control for catalyst leaching (e.g., ICP-MS post-experiment) .
Methodological Rigor: What statistical approaches are recommended for analyzing photocatalytic degradation data?
Answer:
- Kinetic modeling : Use pseudo-first-order (Langmuir-Hinshelwood) or second-order models. Validate with ANOVA to compare fit adequacy .
- Error analysis : Report standard deviations across triplicate experiments. For low-concentration data, apply weighted least squares regression .
- Outlier handling : Use Grubbs’ test (α=0.05) to identify outliers in degradation efficiency measurements .
Advanced Characterization: How can researchers distinguish between surface hydroxyl groups and bulk oxygen vacancies in TiO₂ using spectroscopic techniques?
Answer:
- FTIR : Surface -OH groups show peaks at ~1630 cm⁻¹ (bending) and 3400 cm⁻¹ (stretching). Compare spectra before/after thermal treatment (e.g., 400°C in vacuum removes physisorbed -OH) .
- EPR : Detect oxygen vacancies (Vo•) via signals at g ≈ 2.0. Use in situ EPR under UV irradiation to confirm photoinduced vacancy formation .
- XPS : Deconvolute O 1s peaks: lattice oxygen (529.5 eV), -OH (531.2 eV), and Vo• (532.0 eV) .
Research Gaps: What unexplored aspects of TiO₂’s electronic structure could enhance its performance in solar energy applications?
Answer:
- Dual-doped systems : Co-doping with non-metals (e.g., N, C) and transition metals (e.g., Fe, V) to create intermediate bands for visible-light absorption. Use DFT simulations to predict band alignment .
- Defect engineering : Controlled introduction of Ti³⁺ centers via H₂ annealing. Characterize via photoluminescence spectroscopy to assess trap states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
